TYRA-300
描述
属性
CAS 编号 |
2800223-30-5 |
|---|---|
分子式 |
C25H24Cl2N6O3S |
分子量 |
559.5 g/mol |
IUPAC 名称 |
5-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-3-[6-(2-methylsulfonyl-2,6-diazaspiro[3.3]heptan-6-yl)-3-pyridinyl]-1H-indazole |
InChI |
InChI=1S/C25H24Cl2N6O3S/c1-15(23-19(26)9-28-10-20(23)27)36-17-4-5-21-18(7-17)24(31-30-21)16-3-6-22(29-8-16)32-11-25(12-32)13-33(14-25)37(2,34)35/h3-10,15H,11-14H2,1-2H3,(H,30,31)/t15-/m1/s1 |
InChI 键 |
JOAFWIHZEBKYQK-OAHLLOKOSA-N |
产品来源 |
United States |
Foundational & Exploratory
TYRA-300: A Deep Dive into the Mechanism of Action of a Selective FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-300 is an investigational, orally administered, selective inhibitor of the fibroblast growth factor receptor 3 (FGFR3).[1][2][3] Developed by Tyra Biosciences, this next-generation precision medicine is engineered to target activating mutations, fusions, and resistance mutations in the FGFR3 gene, which are implicated in various cancers, notably urothelial carcinoma, and skeletal dysplasias such as achondroplasia.[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key pathways and processes involved.
Core Mechanism of Action
This compound functions as a potent and selective ATP-competitive inhibitor of the FGFR3 tyrosine kinase. Its primary mechanism involves binding to the kinase domain of FGFR3, thereby blocking the downstream signaling pathways that drive cellular proliferation, survival, and differentiation in FGFR3-dependent conditions.[1][2]
A key innovation in the design of this compound is its selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[1][2] This selectivity is crucial for minimizing off-target toxicities commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (FGFR1 inhibition), mucositis, and retinal detachment (FGFR2 inhibition).[1][2] Furthermore, this compound is designed to be agnostic to the "gatekeeper" mutations (e.g., V555M) in FGFR3 that confer resistance to first-generation FGFR inhibitors.[1][5]
Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation and survival. In skeletal dysplasias like achondroplasia, gain-of-function mutations in FGFR3 lead to constitutive activation of these pathways, impairing chondrocyte proliferation and differentiation, and consequently, bone growth.[4][6] In cancer, activating mutations or fusions involving FGFR3 drive oncogenesis through the same signaling cascades.
This compound intervenes at the initial step of this signaling cascade by preventing the autophosphorylation of FGFR3, thereby inhibiting all subsequent downstream events.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of wild-type and mutated FGFR3, with significant selectivity over other FGFR isoforms.
| Target | IC50 (nM) | Reference |
| FGFR3 (Wild-Type) | 1.8 | [5] |
| FGFR1 | 113 | [5] |
| FGFR2 | 34.9 | [5] |
| FGFR4 | 98.4 | [5] |
| FGFR3 V555M (Gatekeeper Mutation) | Potent activity maintained | [5] |
| FGFR3 G380R (Achondroplasia) | 21 | [1] |
| FGFR3 N540K | 73 | [1] |
Preclinical Efficacy in Achondroplasia Mouse Model
In a preclinical mouse model of achondroplasia (Fgfr3Y367C/+), daily administration of this compound resulted in significant improvements in bone growth.
| Parameter | Treatment Group | Result | p-value | Reference |
| Body Length Increase | This compound (1.2 mg/kg/day) | 17.6% increase vs. vehicle | <0.0001 | |
| Femur Length Increase | This compound (1.2 mg/kg/day) | 24.4% increase vs. vehicle | <0.0001 | |
| Tibia Length Increase | This compound (1.2 mg/kg/day) | 38.3% increase vs. vehicle | <0.0001 |
Clinical Efficacy in Metastatic Urothelial Carcinoma (SURF301 Study)
Interim data from the Phase 1/2 SURF301 study in patients with heavily pre-treated FGFR3-altered metastatic urothelial carcinoma demonstrated promising anti-tumor activity.
| Dose Level | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| ≥90 mg daily | 54.5% (6/11 patients with partial response) | 100% | [3] |
Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR isoforms.
-
Method: Biochemical kinase assays were performed using purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains. Assays were conducted in a 384-well plate format.
-
Procedure:
-
Kinase, a fluorescently labeled peptide substrate, and ATP were combined in assay buffer.
-
This compound was added in a series of dilutions.
-
The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a microplate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (Ba/F3 Cells)
-
Objective: To assess the effect of this compound on the viability of cells engineered to be dependent on FGFR signaling.
-
Cell Lines: Ba/F3 murine pro-B cells were retrovirally transduced to express human wild-type or mutated FGFR3.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability was assessed using a commercially available luminescent cell viability assay that measures intracellular ATP levels.
-
Luminescence was read on a microplate reader, and data were normalized to the vehicle-treated controls to determine the percentage of inhibition.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human bladder cancer.
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: Human bladder cancer cells with an FGFR3 fusion (e.g., RT112) or mutation were implanted subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered orally once daily at various dose levels. The control group received the vehicle.
-
Efficacy Assessment: Tumor volume was measured twice weekly using calipers. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached a specified maximum size or after a defined treatment period. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Clinical Development
This compound is currently being evaluated in multiple clinical trials.
-
SURF301 (NCT05544552): A Phase 1/2 study in adult patients with advanced solid tumors, including metastatic urothelial carcinoma, harboring activating FGFR3 alterations.[3] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.
-
SURF302 (NCT06995677): A Phase 2 study evaluating this compound in patients with low-grade, intermediate-risk non-muscle invasive bladder cancer (NMIBC) with FGFR3 alterations.
-
BEACH301: A planned Phase 2 study in pediatric patients with achondroplasia.
Conclusion
This compound is a highly selective and potent oral inhibitor of FGFR3 with a mechanism of action that addresses the limitations of previous FGFR inhibitors. Its ability to potently inhibit wild-type and mutated FGFR3, including gatekeeper resistance mutations, while sparing other FGFR isoforms, offers the potential for a more favorable safety and efficacy profile. Preclinical data have demonstrated significant activity in models of both cancer and skeletal dysplasia. Ongoing clinical trials will further elucidate the therapeutic potential of this compound in patients with FGFR3-driven diseases. The development of this compound represents a promising advancement in precision medicine for these patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - this compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 3. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ORCID [orcid.org]
- 6. probiologists.com [probiologists.com]
TYRA-300: A Technical Guide to a Novel Selective FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TYRA-300 is an investigational, orally administered, selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Developed by Tyra Biosciences, this next-generation therapeutic is engineered to exhibit high selectivity for FGFR3, thereby minimizing off-target toxicities associated with pan-FGFR inhibitors.[3] Furthermore, this compound is designed to maintain activity against known FGFR3 gatekeeper mutations that confer resistance to existing therapies.[3] This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action and Selectivity
This compound was developed using a structure-based drug design approach to achieve potent and selective inhibition of FGFR3.[1] Activating mutations, fusions, and amplifications in the FGFR3 gene are oncogenic drivers in a variety of cancers, most notably urothelial carcinoma.[1][3] Additionally, germline activating mutations in FGFR3 are the cause of several skeletal dysplasias, including achondroplasia and hypochondroplasia.[4][5]
This compound is designed to specifically target the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. A key feature of this compound is its selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4). Inhibition of these other isoforms is associated with toxicities such as hyperphosphatemia (FGFR1), stomatitis, and ocular and skin toxicities (FGFR2).[3]
FGFR3 Signaling Pathway
The binding of fibroblast growth factor (FGF) ligands to FGFR3 induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival. In oncogenesis and skeletal dysplasias, gain-of-function mutations in FGFR3 lead to constitutive activation of these pathways in a ligand-independent manner.
References
- 1. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyra Biosciences Receives IND Clearance from FDA to Proceed with Phase 2 Study of this compound in Non-Muscle Invasive Bladder Cancer (SURF302) | Tyra Biosciences, Inc. [ir.tyra.bio]
- 3. Discovery of this compound: First oral selective FGFR3 inhibitor for the treatment of urothelial cancers and achondroplasia - American Chemical Society [acs.digitellinc.com]
- 4. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TYRA-300: A Precision Tool Targeting FGFR3 Gain-of-Function Mutations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibroblast growth factor receptor 3 (FGFR3) is a well-validated oncogenic driver in various malignancies, particularly urothelial carcinoma, and is also implicated in skeletal dysplasias such as achondroplasia. Gain-of-function mutations in FGFR3 lead to constitutive activation of its tyrosine kinase domain, promoting aberrant downstream signaling and driving disease pathogenesis. TYRA-300 is an investigational, orally bioavailable, selective inhibitor of FGFR3 designed to potently and specifically target both wild-type and mutated forms of the receptor, including those with acquired resistance mutations. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this compound as a promising therapeutic agent, with a focus on its mechanism of action, activity against FGFR3 gain-of-function mutations, and the methodologies of key evaluative experiments.
Introduction: The Role of FGFR3 in Disease
The FGFR family of receptor tyrosine kinases, comprising four members (FGFR1-4), plays a crucial role in embryonic development, tissue homeostasis, and angiogenesis.[1] Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and transphosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling pathways.[2]
Gain-of-function mutations in the FGFR3 gene are frequently observed in non-muscle invasive bladder cancer (NMIBC), occurring in up to 80% of cases, and are also present in 15-20% of muscle-invasive and metastatic urothelial carcinoma (mUC).[3] These mutations, such as the common S249C substitution, lead to ligand-independent receptor activation and constitutive signaling.[4] In skeletal dysplasias like achondroplasia, a specific germline mutation (G380R) in FGFR3 results in impaired chondrocyte proliferation and differentiation.[3]
This compound: A Selective FGFR3 Inhibitor
This compound was developed as a potent and selective small-molecule inhibitor of FGFR3. Its design aims to minimize off-target toxicities associated with pan-FGFR inhibitors by demonstrating high selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[5] Furthermore, this compound is designed to be effective against acquired resistance mutations, such as the "gatekeeper" mutations (e.g., V555M/L), that can emerge during treatment with other FGFR inhibitors.
Preclinical Activity of this compound
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against wild-type FGFR3 and various activating mutations in enzymatic and cell-based assays.
| Target | Assay Type | IC50 (nM) | Comparator | Comparator IC50 (nM) |
| FGFR3 (WT) | Enzymatic | - | Erdafitinib | - |
| Futibatinib | - | |||
| Pemigatinib | - | |||
| FGFR3 (V555M) | Enzymatic | - | Erdafitinib | >1000 |
| Futibatinib | - | |||
| Pemigatinib | >1000 | |||
| FGFR3 (V555L) | Enzymatic | - | Erdafitinib | - |
| Futibatinib | - | |||
| Pemigatinib | - | |||
| Ba/F3-FGFR3 | Cellular Viability | 11 | - | - |
Data compiled from publicly available investor presentations and publications.[6]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in a xenograft model using the UM-UC-14 human bladder cancer cell line, which harbors an activating FGFR3-S249C mutation.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Regression (%) |
| This compound | 9 mg/kg BID | 90 | 34 |
| This compound | 18 mg/kg QD | 96 | 75 |
| Erdafitinib | 12.5 mg/kg BID | 91 | 41 |
Data from a study presented by Tyra Biosciences.[4]
Clinical Development of this compound
This compound is currently being investigated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR3 alterations.
SURF301: A Phase 1/2 Study in Advanced Solid Tumors
The SURF301 trial (NCT05544552) is a multicenter, open-label study evaluating the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced urothelial carcinoma and other solid tumors with activating FGFR3 alterations.[7]
Preliminary Efficacy Data in Metastatic Urothelial Carcinoma (mUC):
| Dose Level (QD) | Number of Patients | Partial Response (PR) Rate (%) | Disease Control Rate (DCR) (%) |
| ≥ 90 mg | 11 | 54.5 | 100 |
| 90 mg | 10 | 50 | 100 |
| 120 mg | 1 | 100 | 100 |
Interim data as of August 15, 2024.[4]
SURF302: A Phase 2 Study in Non-Muscle Invasive Bladder Cancer (NMIBC)
The SURF302 trial (NCT06995677) is an open-label Phase 2 study evaluating the efficacy and safety of this compound in participants with FGFR3-altered, low-grade, intermediate-risk NMIBC.[8] The primary endpoint of the study is the complete response rate at three months.[4]
Signaling Pathways and Experimental Workflows
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro radiometric kinase assay.
Detailed Methodologies
In Vitro Kinase Inhibition Assay (Radiometric)
The enzymatic potency of this compound against FGFR3 was determined using a radiometric assay, such as the HotSpot™ kinase assay platform.
-
Reaction Buffer: A base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, and 2 mM DTT is prepared.
-
Reaction Setup: The substrate and any necessary cofactors are added to the reaction buffer. The FGFR3 enzyme is then introduced.
-
Compound Addition: this compound, dissolved in 100% DMSO, is delivered to the kinase reaction mixture.
-
Incubation: The mixture is incubated for 20 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP.
-
Reaction Quenching and Detection: After a 2-hour incubation at room temperature, the reaction is stopped, and the kinase activity is detected using the P81 filter-binding method, which captures the radiolabeled phosphorylated substrate.
-
Data Analysis: The amount of radioactivity is quantified to determine the percent inhibition at various concentrations of this compound, and the IC50 value is calculated.
Cell-Based Proliferation Assay
The effect of this compound on the proliferation of cells harboring FGFR3 alterations is assessed using a cell viability assay.
-
Cell Lines: Ba/F3 cells engineered to express specific FGFR3 constructs (wild-type or mutant) are commonly used. Human bladder cancer cell lines with endogenous FGFR3 mutations (e.g., UM-UC-14 with S249C) are also employed.
-
Cell Culture: Cells are maintained in appropriate culture media and conditions.
-
Assay Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the results are used to generate dose-response curves and calculate IC50 values.
In Vivo Xenograft Model
The anti-tumor efficacy of this compound is evaluated in vivo using a xenograft mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Cell Line: The UM-UC-14 human bladder cancer cell line, which has an activating FGFR3 S249C mutation, is commonly used.
-
Tumor Implantation: UM-UC-14 cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with this compound, a comparator drug (e.g., erdafitinib), or vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Conclusion
This compound is a potent and selective FGFR3 inhibitor with a promising preclinical and clinical profile. Its high selectivity for FGFR3 and its activity against clinically relevant gain-of-function and resistance mutations position it as a potentially best-in-class therapeutic for patients with FGFR3-driven cancers and skeletal dysplasias. The ongoing clinical trials will further elucidate the safety and efficacy of this compound and its potential to address the unmet medical needs in these patient populations. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. targetedonc.com [targetedonc.com]
- 4. fhi.no [fhi.no]
- 5. reactionbiology.com [reactionbiology.com]
- 6. explorationpub.com [explorationpub.com]
- 7. targetedonc.com [targetedonc.com]
- 8. reactionbiology.com [reactionbiology.com]
TYRA-300: A Selective Oral FGFR3 Inhibitor for the Treatment of Achondroplasia and Hypochondroplasia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of TYRA-300, a novel, orally administered, selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It details the mechanism of action, preclinical evidence, and clinical development status of this compound as a potential therapeutic agent for achondroplasia and hypochondroplasia, the two most common forms of dwarfism.
Introduction: The Role of FGFR3 in Skeletal Dysplasias
Achondroplasia (ACH) and hypochondroplasia (HCH) are autosomal dominant genetic disorders characterized by disproportionate short stature and are primarily caused by gain-of-function mutations in the FGFR3 gene.[1][2][3][4] In approximately 99% of achondroplasia cases, a specific G380R point mutation in FGFR3 is the underlying cause.[5][6] Hypochondroplasia is frequently associated with an N540K mutation in the same gene.[6][7]
FGFR3 is a receptor tyrosine kinase that plays a crucial role as a negative regulator of endochondral bone growth.[6] The activating mutations in ACH and HCH lead to constitutive activation of the FGFR3 signaling pathway, which disrupts chondrocyte proliferation and differentiation in the growth plates, ultimately impairing bone elongation.[1][3]
This compound is a potent and selective small-molecule inhibitor of FGFR3 developed by Tyra Biosciences.[1][2] It is designed to normalize the overactive FGFR3 signaling, thereby addressing the root cause of these skeletal dysplasias. By selectively targeting FGFR3, this compound aims to offer a greater therapeutic window and avoid off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia (FGFR1 inhibition) and gastrointestinal or ocular toxicities (FGFR2 and FGFR4 inhibition).[1][2][3][6]
Mechanism of Action
The constitutive activation of FGFR3 in achondroplasia and hypochondroplasia leads to the downstream activation of intracellular signaling pathways, including the STAT1 and MAPK (ERK1/2, p38) pathways.[1][2] This cascade of events ultimately inhibits the proliferation and differentiation of chondrocytes within the growth plate's proliferative and hypertrophic zones.
This compound functions by selectively binding to and inhibiting the kinase activity of the mutated FGFR3. This inhibition normalizes the downstream signaling pathways, restoring the proper proliferation and differentiation of chondrocytes.[1][2] The result is an improvement in the architecture of the growth plate and a subsequent increase in bone growth.[1][2][8]
Preclinical Evidence
This compound has been evaluated in wild-type mice and two genetically engineered mouse models that replicate the phenotypes of human achondroplasia (Fgfr3Y367C/+) and hypochondroplasia (Fgfr3N534K/+ or Fgfr3Asn534Lys/+).[1][2][7]
Efficacy in Achondroplasia Mouse Model (Fgfr3Y367C/+)
In the achondroplasia mouse model, daily administration of this compound resulted in significant increases in the length of the appendicular and axial skeletons.[8] Treatment with 1.2 mg/kg/day for 15 days led to a 17.6% increase in body length compared to the vehicle-treated group.[9] A 21-day treatment regimen also showed substantial improvements in long bone length.[1] Furthermore, this compound treatment improved the size and shape of the skull and foramen magnum (B12768669), which is clinically significant as foramen magnum stenosis is a major complication in infants with achondroplasia.[1][2][4] Histological analysis confirmed that these macroscopic improvements were due to a restoration of the growth plate architecture, with increased proliferation and differentiation of chondrocytes.[1][2][8]
| Parameter | Dose & Duration | % Increase vs. Vehicle (p-value) | Reference |
| Body Length | 1.2 mg/kg/day for 15 days | 17.6% (<0.0001) | [9] |
| Femur Length | 1.2 mg/kg/day for 15 days | 24.4% (<0.0001) | [9] |
| Tibia Length | 1.2 mg/kg/day for 15 days | 38.3% (<0.0001) | [9] |
| Lumbar Vertebrae (L4-L6) | 1.2 mg/kg/day for 15 days | 23.9% (<0.0001) | [9] |
| Tibia Length | Not specified, 21-day treatment | 33.01% | [1] |
| Femur Length | Not specified, 21-day treatment | 22.55% | [1] |
| Ulna Length | Not specified, 21-day treatment | 23.51% | [1] |
| Humerus Length | Not specified, 21-day treatment | 15.52% | [1] |
Efficacy in Hypochondroplasia Mouse Model (Fgfr3N534K/+)
In the mouse model for hypochondroplasia, daily subcutaneous injections of this compound at 1.8 mg/kg for 21 days also resulted in statistically significant increases in the length of the appendicular skeleton.[1][7][10] These findings provide a strong proof-of-concept for the use of this compound in treating HCH and other FGFR3-related skeletal dysplasias.[7][10]
| Parameter | Dose & Duration | % Increase vs. Vehicle (p-value) | Reference |
| Femur Length | 1.8 mg/kg/day for 21 days | 3.70% (<0.01) | [1][7][10] |
| Tibia Length | 1.8 mg/kg/day for 21 days | 3.75% (<0.05) | [1][7][10] |
| Ulna Length | 1.8 mg/kg/day for 21 days | 5.03% (<0.01) | [1][10] |
| Humerus Length | 1.8 mg/kg/day for 21 days | 3.22% (<0.05) | [1][10] |
| Foramen Magnum Size | 1.8 mg/kg/day for 21 days | 5.88% (<0.05) | [7][10] |
Experimental Protocols
Animal Models:
-
Achondroplasia: Fgfr3Y367C/+ knock-in mice.
-
Hypochondroplasia: Fgfr3N534K/+ (Fgfr3Asn534Lys/+) knock-in mice.[7]
-
Wild-Type: C57BL/6J mice were used for growth velocity assays and pharmacokinetic studies.[1][2]
Dosing and Administration:
-
This compound was administered via daily oral gavage or subcutaneous injection.[1][7]
-
Treatment duration was typically 15 to 21 days, starting from 3 days of age.[1][9][10]
Efficacy Assessments:
-
Macroscopic Analysis: Body length (naso-anal) and individual bone lengths (femur, tibia, etc.) were measured at the end of the study.
-
Micro-Computed Tomography (μCT): Used for detailed analysis of the skull, foramen magnum, and trabecular bone quality.[1]
-
Histology: Femurs were collected, sectioned, and stained with Hematoxylin & Eosin (H&E) to analyze the growth plate architecture, including the size of the proliferative and hypertrophic zones.[1][2]
References
- 1. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyra Biosciences Announces First Child Dosed in BEACH301, its Phase 2 Study for Dabogratinib (this compound) in Pediatric Achondroplasia [prnewswire.com]
- 6. Discovery of this compound: First oral selective FGFR3 inhibitor for the treatment of urothelial cancers and achondroplasia - American Chemical Society [acs.digitellinc.com]
- 7. This compound shows efficacy in hypochondroplasia model | BioWorld [bioworld.com]
- 8. This compound Heading to Clinical Trial in 2024 - Beyond Achondroplasia [beyondachondroplasia.org]
- 9. Tyra Biosciences Expands Development of this compound, an Oral FGFR3 Selective Agent, into Achondroplasia - BioSpace [biospace.com]
- 10. Tyra Biosciences Announces Preclinical Proof-of-Concept Results with this compound in Hypochondroplasia (HCH) | Tyra Biosciences, Inc. [ir.tyra.bio]
TYRA-300: A Technical Guide to its Discovery and Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Carlsbad, CA – December 3, 2025 – TYRA-300, an investigational, orally administered, selective fibroblast growth factor receptor 3 (FGFR3) inhibitor, is a promising therapeutic candidate currently under development by Tyra Biosciences. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its applications in oncology and skeletal dysplasias.
Introduction
This compound was conceived through a sophisticated structure-based drug design approach, leveraging Tyra Biosciences' proprietary SNÅP platform.[1] The primary design objective was to create a potent and selective inhibitor of FGFR3, thereby mitigating the off-target toxicities associated with pan-FGFR inhibitors, which often lead to adverse events such as hyperphosphatemia (FGFR1 inhibition), stomatitis, and ocular toxicities (FGFR2 inhibition), and gastrointestinal issues (FGFR4 inhibition).[2][3] this compound was specifically engineered to be agnostic to the FGFR3 gatekeeper mutations (e.g., V555M/L) that confer resistance to existing therapies.[4][5]
The development of this compound is being pursued for two distinct therapeutic areas: the treatment of advanced solid tumors harboring FGFR3 gene alterations, including metastatic urothelial carcinoma (mUC), and the management of skeletal dysplasias, most notably achondroplasia, the most common form of dwarfism.[6][7]
Preclinical Development
In Vitro Pharmacology
This compound has demonstrated significant potency and selectivity for FGFR3 in a variety of in vitro assays. The half-maximal inhibitory concentrations (IC50s) were determined in Ba/F3 cellular assays, which are a standard method for assessing the potency of kinase inhibitors.
| Target | This compound IC50 (nM) | Erdafitinib IC50 (nM) | Futibatinib IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) |
| FGFR1 | 113 | 5.5 | 3.9 | 12.3 | 15.3 |
| FGFR2 | 34.9 | 1.8 | 1.0 | 4.3 | 5.8 |
| FGFR3 | 1.8 | 1.3 | 0.8 | 5.2 | 6.9 |
| FGFR4 | 98.4 | 17.7 | 6.1 | 142 | 459 |
| Data compiled from corporate presentations.[8] |
Furthermore, a kinome scan was performed to assess the broader selectivity of this compound. The results from a scanMAX℠ screen by Reaction Biology Inc. are summarized below.
| Kinase | This compound IC50 (nM) | Fold Selectivity vs. FGFR3 |
| FGFR3 | 1.6 | 1.0x |
| FLT4 | 2.1 | 1.3x |
| FGFR2 | 6.5 | 4.0x |
| FGFR4 | 11.0 | 6.9x |
| JAK2 | 35.5 | 22x |
| LTK | 65.1 | 41x |
| FGFR1 | 108 | 68x |
| FLT1 | 201 | 126x |
| JAK3 | 206 | 129x |
| Data generated by Reaction Biology Inc. and presented by Tyra Biosciences.[9] |
In Vivo Pharmacology
The in vivo efficacy of this compound has been evaluated in preclinical models of both cancer and skeletal dysplasia.
2.2.1. Oncology Models
In xenograft models of human bladder cancer with FGFR3 alterations, this compound demonstrated significant tumor growth inhibition. Notably, in a model expressing the FGFR3::TACC3 fusion and another with the S249C mutation, this compound led to tumor regression.[4]
2.2.2. Skeletal Dysplasia Models
This compound has been studied in mouse models of achondroplasia (Fgfr3Y367C/+) and hypochondroplasia (Fgfr3N534K/+).[10][11] In the achondroplasia model, daily administration of 1.2 mg/kg this compound for 15 days resulted in statistically significant increases in body length and the length of the femur and tibia.[12] Histological analysis of the growth plates in these models revealed that this compound restored the architecture by increasing the proliferation and differentiation of chondrocytes.[13]
| Parameter | Vehicle-Treated | This compound-Treated (1.2 mg/kg) | % Increase | p-value |
| Body Length | - | - | 17.6% | <0.0001 |
| Femur Length | - | - | 24.4% | <0.0001 |
| Tibia Length | - | - | 38.3% | <0.0001 |
| Data from a 15-day study in an FGFR3 Y367C/+ mouse model.[12] |
In a model of hypochondroplasia, daily treatment with 1.8 mg/kg this compound for 21 days also led to significant increases in the length of the appendicular skeleton and an increase in the size of the foramen magnum.[11]
| Parameter | Vehicle-Treated | This compound-Treated (1.8 mg/kg) | % Increase | p-value |
| Femur Length | - | - | 3.70% | <0.01 |
| Tibia Length | - | - | 3.75% | <0.05 |
| Humerus Length | - | - | 3.22% | <0.05 |
| Ulna Length | - | - | 5.03% | <0.01 |
| Foramen Magnum Size | - | - | 5.88% | <0.05 |
| Data from a 21-day study in an Fgfr3Asn534Lys/+ preclinical model.[11] |
Clinical Development
This compound is currently being evaluated in the multi-center, open-label, Phase 1/2 SURF301 clinical trial (NCT05544552) for patients with advanced solid tumors harboring FGFR3 gene alterations.[14]
SURF301 Trial Design
The SURF301 study is designed to assess the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound.[15] The trial consists of a Phase 1 dose-escalation part and a Phase 2 dose-expansion part.[16]
-
Phase 1: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound.[14]
-
Phase 2: To evaluate the preliminary anti-tumor activity of this compound in specific cohorts of patients with FGFR3-altered tumors.[16]
Key inclusion criteria for the trial include adults with histologically confirmed advanced solid tumors with an eligible FGFR3 gene mutation or fusion who have exhausted standard therapeutic options.[17]
Preliminary Clinical Data
Interim results from the SURF301 trial have shown promising anti-tumor activity in patients with metastatic urothelial cancer.[18][19]
| Dose Cohort | Number of Patients | Partial Response (PR) Rate | Disease Control Rate (DCR) |
| ≥ 90 mg QD | 11 | 54.5% | 100% |
| 90 mg QD | 10 | 50% | - |
| 120 mg QD | 1 | 100% | - |
| Data from the SURF301 trial as of the data cutoff date.[18][20] |
This compound has been generally well-tolerated, with a low incidence of serious treatment-related adverse events.[19] The pharmacokinetic data from the trial indicated that doses of at least 90 mg per day provide adequate target coverage.[21]
Regulatory Milestones
This compound has received several important designations from the U.S. Food and Drug Administration (FDA) for its potential use in achondroplasia, recognizing the significant unmet medical need in this patient population.
Signaling Pathways and Experimental Workflows
FGFR3 Signaling in Urothelial Carcinoma
In urothelial carcinoma, activating mutations or fusions of FGFR3 lead to constitutive activation of the receptor, driving downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[22]
FGFR3 Signaling in Achondroplasia
In chondrocytes, FGFR3 acts as a negative regulator of bone growth.[23] Gain-of-function mutations in FGFR3, as seen in achondroplasia, lead to an exaggeration of this negative regulation, resulting in impaired chondrocyte proliferation and differentiation.[6] This is mediated through pathways including STAT1 and the upregulation of cell cycle inhibitors like p21.[24]
Experimental Workflow for In Vitro Kinase Inhibition Assay
A common method for determining the IC50 of a kinase inhibitor is a biochemical kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[12][25]
Experimental Protocols
In Vitro Ba/F3 Cellular Proliferation Assay
This assay is used to determine the potency of an inhibitor in a cellular context.
-
Cell Seeding: Ba/F3 cells engineered to express a specific FGFR isoform or mutant are seeded into 96-well plates at a density of approximately 1 x 10^3 cells per well and incubated for 24 hours.[4]
-
Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium. The existing medium is removed from the cells, and the medium containing various concentrations of the inhibitor is added.
-
Incubation: The cells are incubated for 5 days under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation kit. The MTS reagent is added to the cells and incubated for 2 hours.[4]
-
Data Acquisition and Analysis: The absorbance at 490 nm is measured using a microplate reader. The viability of treated cells is expressed as a fraction of the untreated control cells, and the IC50 value is determined by fitting the data to a dose-response curve.[4]
In Vivo Xenograft Model for Urothelial Carcinoma
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Human bladder cancer cells harboring a specific FGFR3 alteration (e.g., FGFR3::TACC3 fusion or S249C mutation) are implanted subcutaneously into immunocompromised mice.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.[4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Tumor regression may also be observed.[4]
SURF301 Clinical Trial Protocol (Simplified)
This provides a simplified overview of the patient journey through the SURF301 clinical trial.
-
Patient Screening: Potential participants undergo screening to confirm eligibility, including histological confirmation of an advanced solid tumor with an eligible FGFR3 gene alteration and an ECOG performance status of ≤1.[17]
-
Enrollment and Baseline Assessment: Eligible patients are enrolled and undergo baseline assessments, including physical examination, laboratory tests, and imaging scans to measure tumor size according to RECIST v1.1 criteria.[26]
-
Treatment: Patients receive oral this compound once daily in 28-day cycles. The dose is determined by the phase of the study (dose escalation or expansion).[16]
-
Monitoring and Assessment: Patients are monitored for adverse events, and tumor assessments are performed at regular intervals to evaluate response to treatment. Pharmacokinetic and pharmacodynamic samples are also collected.[14]
-
End of Treatment: Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.[14]
Conclusion
This compound is a rationally designed, selective FGFR3 inhibitor with a promising preclinical and early clinical profile. Its selectivity for FGFR3 is intended to provide a more favorable safety profile compared to pan-FGFR inhibitors. The potent anti-tumor activity observed in preclinical models and the encouraging preliminary efficacy data from the SURF301 trial in patients with metastatic urothelial carcinoma highlight its potential as a valuable new therapeutic option in oncology. Furthermore, the positive results in preclinical models of achondroplasia and hypochondroplasia suggest that this compound could address the underlying cause of these skeletal dysplasias. The ongoing clinical development will further elucidate the therapeutic potential of this compound in these and other indications.
References
- 1. Cell viability assay [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell viability assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Achondroplasia: Development, Pathogenesis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. promega.com [promega.com]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. urotoday.com [urotoday.com]
- 12. promega.com [promega.com]
- 13. filecache.investorroom.com [filecache.investorroom.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. benchchem.com [benchchem.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Safety and Preliminary Anti-Tumor Activity of this compound in Advanced Urothelial Carcinoma and Other Solid Tumors With FGFR3 Gene Alterations (SURF301) - Rare Cancers Australia [rarecancers.org.au]
- 18. Tyra Biosciences Reports Interim Clinical Proof-of-Concept Data for this compound, an Investigational Oral FGFR3-Selective Inhibitor, in Phase 1/2 SURF301 Study in Patients with Metastatic Urothelial Cancer (mUC) | Tyra Biosciences, Inc. [ir.tyra.bio]
- 19. urologytimes.com [urologytimes.com]
- 20. Preliminary Clinical Results for this compound, a Selective FGFR3 Inhibitor by Tyra Biosciences [synapse.patsnap.com]
- 21. onclive.com [onclive.com]
- 22. jcp.bmj.com [jcp.bmj.com]
- 23. journals.biologists.com [journals.biologists.com]
- 24. ecmjournal.org [ecmjournal.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. A Multicenter, Open-label Phase 1/2 Study of this compound in Advanced Urothelial Carcinoma and Other Solid Tumors with Activating FGFR3 Gene Alterations (SURF-301) | Dana-Farber Cancer Institute [dana-farber.org]
Methodological & Application
Application Notes and Protocols for TYRA-300 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-300 is an orally available, potent, and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] Alterations in the FGFR3 gene, such as mutations and fusions, are oncogenic drivers in various cancers, including urothelial carcinoma.[4][5] Additionally, activating mutations in FGFR3 are the cause of skeletal dysplasias like achondroplasia and hypochondroplasia.[4][5][6] this compound was designed to selectively target FGFR3, including its resistance mutations, while sparing other FGFR isoforms (FGFR1, 2, and 4) to minimize off-target toxicities.[4][5][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cell culture models.
Mechanism of Action
This compound is a reversible and selective inhibitor of FGFR3.[1] It functions by competing with ATP for binding to the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] The primary downstream pathway affected is the RAS-MAPK signaling cascade, including ERK1/2, which is crucial for cell proliferation and survival.[6] By blocking this pathway, this compound can inhibit the growth of cancer cells and normalize chondrocyte activity in skeletal dysplasias.[6]
Signaling Pathway Diagram
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound from preclinical studies.
Table 1: In Vitro Cellular Potency of this compound
| Cell Line | Genetic Alteration | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | FGFR3 Fusion | Cell Viability | 11 | [1] |
| Ba/F3 | FGFR1 | Cell Viability | >1000 | [8] |
| Ba/F3 | FGFR2 | Cell Viability | >1000 | [8] |
| Ba/F3 | FGFR4 | Cell Viability | >1000 | [8] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment Dose | Duration | Key Findings | Reference |
| Fgfr3Y367C/+ (Achondroplasia) | 1.2 mg/kg/day | 15 days | Increased body length by 17.6%; Increased femur length by 24.4% | [7] |
| Fgfr3N534K/+ (Hypochondroplasia) | 1.8 mg/kg/day | 21 days | Increased femur length by 3.70%; Increased tibia length by 3.75% | [2][9] |
| UM-UC-14 Xenograft (FGFR3S249C) | 18 mg/kg once daily | 21 days | 96% tumor growth inhibition | [10] |
Experimental Protocols
Cell Viability Assay
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines with FGFR3 alterations using a colorimetric assay such as MTT or WST-1.
Materials:
-
FGFR3-altered human cancer cell lines (e.g., RT-112, UM-UC-14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Viability Assessment (WST-1 example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of FGFR3 Pathway Inhibition
This protocol details the procedure for assessing the inhibitory effect of this compound on FGFR3 and downstream ERK phosphorylation.
Materials:
-
FGFR3-altered human cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow Diagram
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of PI3K and FGFR inhibitors alone and in combination, and with/without cytostatics in childhood neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tyra Biosciences Expands Development of this compound, an Oral FGFR3 Selective Agent, into Achondroplasia | Tyra Biosciences, Inc. [ir.tyra.bio]
- 8. ir.tyra.bio [ir.tyra.bio]
- 9. Tyra Biosciences Reports Preclinical Results for this compound in Hypochondroplasia [synapse.patsnap.com]
- 10. urotoday.com [urotoday.com]
Application Notes and Protocols for TYRA-300 in Mouse Models of Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of TYRA-300 (also known as dabogratinib), a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in mouse models of bladder cancer. The protocols and data presented are collated from published preclinical studies to guide researchers in designing and executing similar experiments.
Introduction
This compound is an investigational, orally administered, selective FGFR3 inhibitor.[1][2] Activating mutations and fusions of the FGFR3 gene are key oncogenic drivers in a significant subset of urothelial carcinomas.[2][3] this compound has been designed to selectively target FGFR3, thereby minimizing off-target toxicities associated with pan-FGFR inhibitors that also affect FGFR1, FGFR2, and FGFR4.[3] Preclinical studies in mouse xenograft models have demonstrated the dose-dependent anti-tumor efficacy of this compound in bladder cancer cell lines harboring specific FGFR3 alterations.[1][2]
Signaling Pathway
This compound selectively inhibits the kinase activity of FGFR3. In bladder cancer, activating mutations or fusions in FGFR3 lead to constitutive activation of the receptor, triggering downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and tumor growth. By blocking FGFR3, this compound inhibits these downstream signals, leading to reduced tumor growth.
Quantitative Data from Preclinical Studies
The following tables summarize the in vivo efficacy of this compound in bladder cancer xenograft models.
Table 1: Efficacy of this compound in UM-UC-14 (FGFR3 S249C) Xenograft Model [1]
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression |
| This compound | 3 mg/kg | Twice Daily (BID) | - | - |
| This compound | 6 mg/kg | Twice Daily (BID) | - | - |
| This compound | 9 mg/kg | Twice Daily (BID) | 90% | 34% |
| This compound | 6 mg/kg | Once Daily (QD) | - | - |
| This compound | 12 mg/kg | Once Daily (QD) | - | - |
| This compound | 18 mg/kg | Once Daily (QD) | 96% | 75% |
| Erdafitinib (comparator) | 12.5 mg/kg | Twice Daily (BID) | 91% | 41% |
| Vehicle Control | - | - | - | - |
Table 2: Efficacy of this compound in RT112/84 (FGFR3::TACC3 Fusion) Xenograft Models [1][2]
| Cell Line | Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression |
| RT112/84 | This compound | 12.5 mg/kg | Twice Daily (BID) | 95% | Yes |
| RT112/84-V555M | This compound | 12.5 mg/kg | Twice Daily (BID) | 73% | Yes |
| RT112/84 | Erdafitinib (comparator) | 12.5 mg/kg | Twice Daily (BID) | - | - |
| Vehicle Control | - | - | - | - | - |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound.[1][2]
Protocol 1: Bladder Cancer Cell Line Culture
-
Cell Lines:
-
UM-UC-14 (harboring FGFR3 S249C activating mutation)
-
RT112/84 (harboring FGFR3::TACC3 fusion)
-
-
Culture Medium:
-
Recommended medium for the specific cell line (e.g., MEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
Protocol 2: Xenograft Mouse Model Establishment
-
Animals:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
-
-
Cell Implantation:
-
Harvest bladder cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups.
-
Prepare this compound formulation for oral administration (vehicle to be determined based on drug properties, e.g., 0.5% methylcellulose).
-
Administer this compound via oral gavage at the specified dosages and schedules (e.g., once or twice daily).
-
Administer vehicle to the control group.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate tumor growth inhibition (TGI).
-
Tumor tissue can be used for further analysis, such as Western blotting to assess the inhibition of downstream FGFR3 signaling (e.g., p-ERK levels).
-
Conclusion
The preclinical data for this compound in mouse models of bladder cancer demonstrate its potential as a potent and selective inhibitor of FGFR3-driven tumors. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical settings. These studies are crucial for the continued development of this targeted therapy for patients with bladder cancer harboring FGFR3 alterations.
References
Application Notes and Protocols for Preclinical Administration of TYRA-300
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical administration of TYRA-300 in animal models of skeletal dysplasias, specifically achondroplasia and hypochondroplasia. The information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Mechanism of Action
This compound is an orally bioavailable, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3][4] Gain-of-function mutations in the FGFR3 gene are the primary cause of achondroplasia and hypochondroplasia, leading to constitutive activation of the FGFR3 signaling pathway.[5][6] This overactive signaling disrupts chondrogenesis and osteogenesis, resulting in disproportionately shortened long bones.[5][6] this compound is designed to selectively target and inhibit FGFR3, thereby mitigating the downstream effects of the mutation and promoting bone growth.[5][6][7] Preclinical studies have shown that this compound increases the proliferation and differentiation of chondrocytes in the growth plate.[5][6]
Signaling Pathway of this compound in Chondrocytes
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in various mouse models.
Table 1: Efficacy of this compound in Wild-Type C57BL/6J Mice
| Parameter | Dose (mg/kg, oral, daily) | Treatment Duration | % Increase vs. Vehicle |
| Nasoanal Length | 14 | 4 weeks | +7.3% |
Data from a growth velocity assay in wild-type mice to assess the effect of FGFR3 inhibition under normal physiological conditions.[5]
Table 2: Efficacy of this compound in Fgfr3Y367C/+ Mouse Model of Achondroplasia
| Parameter | Dose (mg/kg, s.c., daily) | Treatment Duration | % Increase vs. Vehicle |
| Body Length | 1.2 | 15 days | +17.6% |
| Femur Length | 1.2 | 15 days | +24.4% |
| Tibia Length | 1.2 | 15 days | +38.3% |
| L4-L6 Vertebrae Length | 1.2 | 15 days | +23.9% |
| Foramen Magnum Area | 1.2 | 15 days | +25.17% |
This model mimics the phenotype of human achondroplasia.[1][2][5]
Table 3: Efficacy of this compound in Fgfr3N534K/+ Mouse Model of Hypochondroplasia
| Parameter | Dose (mg/kg, s.c., daily) | Treatment Duration | % Increase vs. Vehicle |
| Femur Length | 1.8 | 21 days | +3.70% |
| Tibia Length | 1.8 | 21 days | +3.75% |
| Humerus Length | 1.8 | 21 days | +3.22% |
| Ulna Length | 1.8 | 21 days | +5.03% |
| Foramen Magnum Size | 1.8 | 21 days | +5.88% |
This model is used to study hypochondroplasia.[5][8][9]
Experimental Protocols
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for preclinical studies of this compound.
Protocol 1: Administration of this compound in a Mouse Model of Achondroplasia (Fgfr3Y367C/+)
Objective: To evaluate the efficacy of this compound in promoting bone growth in a genetically engineered mouse model of achondroplasia.
Materials:
-
Fgfr3Y367C/+ mice and wild-type littermates
-
This compound compound
-
Vehicle solution (e.g., sterile water or as specified by the manufacturer)
-
Syringes and needles for subcutaneous injection
-
Animal scale
-
Calipers
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Assignment: Randomly assign neonatal Fgfr3Y367C/+ mice (starting at 1 day of age) to one of the following groups:
-
Vehicle control
-
This compound (1.2 mg/kg)
-
-
Dose Preparation: Prepare a stock solution of this compound and the vehicle solution. The final dosing volume should be adjusted based on the individual animal's body weight.
-
Administration: Administer this compound (1.2 mg/kg) or vehicle daily via subcutaneous injection for 15 consecutive days.[2][5][10]
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the animals for any clinical signs of toxicity.
-
-
Efficacy Evaluation (at the end of the study):
-
Histological Analysis:
-
Euthanize the mice at the end of the treatment period.
-
Dissect the tibias and femurs and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Decalcify, process, and embed the bones in paraffin.
-
Section the growth plates and perform histological staining (e.g., Safranin O/Fast Green) to visualize chondrocyte organization and proliferation.[5][6]
-
-
Data Analysis: Analyze the quantitative data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the statistical significance of the observed differences between the treatment and vehicle groups.
Protocol 2: Administration of this compound in a Mouse Model of Hypochondroplasia (Fgfr3N534K/+)
Objective: To assess the therapeutic potential of this compound in a mouse model of hypochondroplasia.
Materials:
-
Fgfr3N534K/+ mice and wild-type littermates
-
This compound compound
-
Vehicle solution
-
Syringes and needles for subcutaneous injection
-
Animal scale
-
Calipers
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Group Assignment: Randomly assign Fgfr3N534K/+ mice (starting at 3 days of age) to the following groups:
-
Vehicle control
-
This compound (1.8 mg/kg)
-
-
Dose Preparation: As described in Protocol 1.
-
Administration: Administer this compound (1.8 mg/kg) or vehicle daily via subcutaneous injection for 21 consecutive days.[5][8][9]
-
Monitoring: As described in Protocol 1.
-
Efficacy Evaluation: As described in Protocol 1, with a focus on measuring the lengths of the femur, tibia, humerus, and ulna.[8][9]
-
Histological Analysis: As described in Protocol 1.
-
Data Analysis: As described in Protocol 1.
Protocol 3: Oral Administration of this compound in Wild-Type Mice
Objective: To determine the in vivo effect of FGFR3 inhibition on growth velocity under normal physiological conditions.
Materials:
-
Wild-type C57BL/6J mice
-
This compound compound
-
Vehicle solution
-
Oral gavage needles
-
Animal scale
-
Calipers
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Group Assignment: Randomly assign mice (4 weeks of age) to the following groups:
-
Vehicle control
-
This compound (e.g., 8, 10, 12, or 14 mg/kg)
-
-
Dose Preparation: As described in Protocol 1.
-
Administration: Administer this compound or vehicle once daily via oral gavage for 4 weeks.[5]
-
Monitoring: As described in Protocol 1.
-
Efficacy Evaluation:
-
Data Analysis: As described in Protocol 1.
Pharmacokinetics
Pharmacokinetic studies in juvenile mice have shown that a single 1.2 mg/kg subcutaneous dose of this compound resulted in an AUCinf of 1,789 hng/mL in 1-week-old mice and 2,295 hng/mL in 2-week-old mice.[5] The plasma exposure was found to be approximately 3.8 times lower in mice aged 3 to 12 weeks, which may be attributable to the developmental stage of cytochrome P450 enzymes responsible for metabolism.[5]
Safety and Tolerability
In preclinical studies, this compound has been shown to be well-tolerated at efficacious doses.[11][12] A key design feature of this compound is its selectivity for FGFR3, which is intended to minimize off-target toxicities associated with the inhibition of other FGFR isoforms.[3][7]
Disclaimer: These protocols are intended for informational purposes only and should be adapted based on specific experimental goals, institutional guidelines, and in vivo study regulations. Researchers should conduct their own risk assessments and optimization studies.
References
- 1. tyrabio.investorroom.com [tyrabio.investorroom.com]
- 2. Tyra to develop FGFR3 inhibitor this compound for achondroplasia | BioWorld [bioworld.com]
- 3. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyra Biosciences Announces Preclinical Proof-of-Concept Results with this compound in Hypochondroplasia (HCH) | Tyra Biosciences, Inc. [ir.tyra.bio]
- 9. Tyra Biosciences Reports Preclinical Results for this compound in Hypochondroplasia [synapse.patsnap.com]
- 10. JCI Insight - this compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 11. onclive.com [onclive.com]
- 12. Early Results Show Novel Agent Has Clinical Activity in FGFR3-Driven Advanced Bladder Cancer - The ASCO Post [ascopost.com]
Application Notes and Protocols for Cell-based Assays to Determine TYRA-300 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-300 is an investigational, orally administered, selective inhibitor of the fibroblast growth factor receptor 3 (FGFR3).[1][2][3] Activating mutations in the FGFR3 gene can lead to the constitutive activation of its downstream signaling pathways, driving the progression of various cancers and skeletal dysplasias.[4][5][6][7] this compound was developed to specifically target this aberrant signaling, offering a potential therapeutic option for conditions such as urothelial carcinoma and achondroplasia.[2][4][8][9] The following application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a laboratory setting. These assays are crucial for determining the compound's potency, mechanism of action, and cellular effects.
Mechanism of Action of this compound
FGFR3 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling.[10][11] In certain cancers and in achondroplasia, mutations in FGFR3 lead to ligand-independent receptor activation.[5][12] This results in the over-activation of signaling pathways including the RAS-MAPK, PI3K-AKT, and JAK/STAT pathways, which in turn promote cell proliferation, survival, and differentiation.[11][13][14] this compound is designed to bind to the kinase domain of FGFR3, inhibiting its autophosphorylation and subsequent activation of these downstream pathways.[3][12]
Key Cell-Based Assays for Efficacy Testing
A comprehensive evaluation of this compound efficacy can be achieved through a combination of assays that measure cell viability and proliferation, target engagement and downstream signaling, and apoptosis. The choice of cell lines is critical and should include those with known FGFR3 activating mutations (e.g., urothelial carcinoma cell lines RT112, SW780, or chondrosarcoma cell lines) and a wild-type FGFR3 cell line as a negative control.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that can be generated from the described assays. The values presented are hypothetical and for illustrative purposes only.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | FGFR3 Status | This compound IC50 (nM) | Pan-FGFR Inhibitor (Control) IC50 (nM) |
| RT112 | Activating Mutation | 50 | 75 |
| SW780 | Gene Amplification | 120 | 150 |
| U2OS | Wild-Type | >10,000 | >10,000 |
Table 2: Inhibition of FGFR3 Downstream Signaling by this compound (100 nM)
| Cell Line | Pathway Component | % Reduction in Phosphorylation |
| RT112 | p-FGFR3 | 85 |
| p-ERK1/2 | 78 | |
| p-AKT | 65 | |
| p-STAT3 | 70 | |
| SW780 | p-FGFR3 | 80 |
| p-ERK1/2 | 72 | |
| p-AKT | 60 | |
| p-STAT3 | 68 | |
| U2OS | p-FGFR3 | <10 |
| p-ERK1/2 | <5 | |
| p-AKT | <5 | |
| p-STAT3 | <5 |
Table 3: Induction of Apoptosis by this compound (24-hour treatment)
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| RT112 | 0 | 5 |
| 100 | 25 | |
| 500 | 50 | |
| U2OS | 0 | 4 |
| 100 | 6 | |
| 500 | 7 |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell lines with and without FGFR3 activating mutations
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for Downstream Signaling Pathway Inhibition
This protocol is for detecting the phosphorylation status of FGFR3 and its downstream effectors like ERK, AKT, and STAT.
Materials:
-
Cell lines with FGFR3 activating mutations
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, and anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Harvest the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell lines with and without FGFR3 activating mutations
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or DMSO for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting analysis.
Caption: Logical flow of apoptosis induction by this compound.
References
- 1. This compound Heading to Clinical Trial in 2024 - Beyond Achondroplasia [beyondachondroplasia.org]
- 2. Tyra Biosciences Expands Development of this compound, an Oral FGFR3 Selective Agent, into Achondroplasia | Tyra Biosciences, Inc. [ir.tyra.bio]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecmjournal.org [ecmjournal.org]
- 6. FGFR3 targeting strategies for achondroplasia | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. Achondroplasia: Development, Pathogenesis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of this compound: First oral selective FGFR3 inhibitor for the treatment of urothelial cancers and achondroplasia - American Chemical Society [acs.digitellinc.com]
- 13. Sixteen years and counting: the current understanding of fibroblast growth factor receptor 3 (FGFR3) signaling in skeletal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
TYRA-300: Application Notes and Protocols for Fgfr3 Mutant Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of TYRA-300, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in mouse models of FGFR3-related skeletal dysplasias, specifically achondroplasia (ACH) and hypochondroplasia (HCH). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
Achondroplasia and hypochondroplasia are the most common forms of dwarfism, caused by gain-of-function mutations in the FGFR3 gene.[1][2][3] These mutations lead to constitutive activation of the FGFR3 signaling pathway, which disrupts chondrogenesis and osteogenesis, resulting in disproportionately shortened long bones and other skeletal abnormalities.[1][2][3] this compound is an orally administered, potent, and selective small-molecule inhibitor of FGFR3 designed to normalize the overactive signaling cascade.[1][2][4] Its selectivity for FGFR3 over other FGFR isoforms, such as FGFR1, FGFR2, and FGFR4, is intended to provide a larger therapeutic window and minimize off-target toxicities.[1][2][5] Preclinical studies in mouse models harboring activating Fgfr3 mutations have demonstrated the potential of this compound to rescue the skeletal phenotypes associated with these conditions.
Mechanism of Action
This compound functions by directly inhibiting the tyrosine kinase activity of FGFR3. In pathological conditions like achondroplasia and hypochondroplasia, mutant FGFR3 is overly active, leading to downstream signaling through pathways such as the MAPK/ERK pathway.[1] This sustained signaling in chondrocytes of the growth plate leads to reduced proliferation and differentiation, ultimately impairing endochondral bone growth.[1][2][3] By blocking the kinase activity, this compound effectively dampens this excessive signaling, as evidenced by a significant decrease in phosphorylated ERK1/2 (pERK) positive cells in the growth plates of treated mice.[1] This modulation of FGFR3 signaling restores normal chondrocyte proliferation and differentiation, leading to improved bone growth.[1][2][3]
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical mouse models. The following tables summarize the key findings.
Table 1: Efficacy of this compound in Fgfr3Y367C/+ (Achondroplasia Model) Mice
| Parameter | Treatment Group | Dose | Duration | % Increase vs. Vehicle | p-value | Reference |
| Body Length | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 17.6% | <0.0001 | [6] |
| Femur Length | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 22.55% - 24.4% | <0.0001 | [1][6] |
| Tibia Length | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 33.01% - 38.3% | <0.0001 | [1][2][6] |
| Ulna Length | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 23.51% | - | [1][2] |
| Humerus Length | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 15.52% | - | [1][2] |
| Lumbar Vertebrae (L4-L6) Length | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 23.9% | <0.0001 | [6] |
| Skull Length | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 10.08% | - | [1] |
| Skull Width | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 3.74% | - | [1] |
| Foramen Magnum (B12768669) Area | This compound | 1.2 mg/kg/day (subcutaneous) | 15 days | 25.17% | - | [1] |
Table 2: Efficacy of this compound in Fgfr3N534K/+ (Hypochondroplasia Model) Mice
| Parameter | Treatment Group | Dose | Duration | % Increase vs. Vehicle | p-value | Reference |
| Femur Length | This compound | 1.8 mg/kg/day | 21 days | 3.70% | <0.01 | [7][8] |
| Tibia Length | This compound | 1.8 mg/kg/day | 21 days | 3.75% | <0.05 | [7][8] |
| Humerus Length | This compound | 1.8 mg/kg/day | 21 days | 3.22% | <0.05 | [7][8] |
| Ulna Length | This compound | 1.8 mg/kg/day | 21 days | 5.03% | <0.01 | [7][8] |
| Foramen Magnum Area | This compound | 1.8 mg/kg/day | 21 days | 5.88% | - | [8] |
Table 3: Efficacy of this compound in Wild-Type C57BL/6J Mice
| Parameter | Treatment Group | Dose | Duration | % Increase vs. Vehicle | p-value | Reference |
| Naso-anal Length | This compound | 14 mg/kg/day (oral) | 4 weeks | 7.3% | Statistically Significant | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
In Vivo Efficacy Study in Fgfr3Y367C/+ Achondroplasia Mouse Model
Objective: To evaluate the effect of this compound on skeletal growth in a mouse model of achondroplasia.
Animal Model: Fgfr3Y367C/+ mice, which mimic the phenotype of human achondroplasia.[1]
Materials:
-
This compound compound
-
Vehicle solution (e.g., appropriate buffer or suspension vehicle)
-
Fgfr3Y367C/+ and wild-type littermate mice (1 day old)
-
Standard laboratory animal housing and care facilities
-
Micro-CT scanner
-
Digital calipers
-
X-ray system
Procedure:
-
Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Monitoring: Monitor animals daily for general health and any signs of toxicity.
-
Endpoint Analysis (Day 16):
-
Euthanize mice according to approved institutional protocols.
-
Perform whole-body X-rays to visualize skeletal structures.[1]
-
Measure naso-anal length as an indicator of overall growth.
-
Dissect long bones (femur, tibia, humerus, ulna) and lumbar vertebrae (L4-L6).
-
Measure the length of dissected bones using digital calipers.
-
Perform micro-computed tomography (µCT) scans on the skull to assess skull dimensions and foramen magnum area.[1]
-
-
Histological Analysis:
-
Fix femurs in 4% paraformaldehyde, decalcify, and embed in paraffin.
-
Section the growth plates and stain with Hematoxylin and Eosin (H&E) to evaluate the architecture of the growth plate, including the proliferative and hypertrophic zones.[2]
-
Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and downstream FGFR3 signaling (e.g., pERK).[1]
-
-
Data Analysis: Compare measurements between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo Efficacy Study in Fgfr3N534K/+ Hypochondroplasia Mouse Model
Objective: To assess the efficacy of this compound in a mouse model of hypochondroplasia.
Animal Model: Fgfr3N534K/+ (also referred to as Fgfr3Asn534Lys/+) mice, which carry a mutation found in human hypochondroplasia.[1][7][8]
Materials:
-
This compound compound
-
Vehicle solution
-
Fgfr3N534K/+ and wild-type littermate mice (3 days old)
-
Standard laboratory animal housing and care facilities
-
Micro-CT scanner
-
Digital calipers
Procedure:
-
Animal Acclimation: As described for the achondroplasia model.
-
Dosing:
-
Monitoring: Daily health monitoring.
-
Endpoint Analysis (Day 24):
-
Euthanize mice and perform analyses as described for the achondroplasia model, focusing on long bone and skull measurements.
-
-
Immunohistochemistry:
-
Stain growth plate sections for phosphorylated ERK1/2 (pERK) to confirm modulation of FGFR3 downstream signaling.[1]
-
-
Data Analysis: Compare measurements between treated and control groups.
Conclusion
This compound has demonstrated significant efficacy in preclinical mouse models of achondroplasia and hypochondroplasia. The selective inhibition of FGFR3 by this compound leads to a normalization of chondrocyte activity in the growth plate, resulting in increased bone growth and partial restoration of skeletal proportionality.[1][2] These findings, supported by the detailed protocols provided, offer a strong rationale for the continued clinical development of this compound as a potential therapy for individuals with FGFR3-related skeletal dysplasias.[1][6] The data also suggest a favorable safety profile due to its selectivity, which may offer advantages over less selective pan-FGFR inhibitors.[1][2][5]
References
- 1. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 3. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tyrabio.investorroom.com [tyrabio.investorroom.com]
- 7. Tyra Biosciences Announces Preclinical Proof-of-Concept Results with this compound in Hypochondroplasia (HCH) | Tyra Biosciences, Inc. [ir.tyra.bio]
- 8. Tyra Biosciences Reports Preclinical Results for this compound in Hypochondroplasia [synapse.patsnap.com]
Application Note: Western Blot Protocol for Detecting Phosphorylated FGFR3 Inhibition by TYRA-300
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration.[1] Gain-of-function mutations in the FGFR3 gene lead to constitutively active signaling, which is a key driver in various human cancers, including urothelial carcinoma, and developmental disorders like achondroplasia.[2][3][4][5] Upon binding with a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues, activating downstream signaling cascades such as the RAS-MAPK pathway.[1][2]
TYRA-300 (also known as Dabogratinib) is an orally administered, potent, and selective inhibitor of FGFR3.[2][3][4][6][7][8] It is designed to target FGFR3 while sparing other FGFR isoforms, potentially offering a better therapeutic window and reduced toxicity.[2][6][7] this compound has demonstrated a dose-dependent reduction in downstream signaling in preclinical models of bladder cancer and has shown efficacy in models of chondrodysplasia.[2][8][9]
This application note provides a detailed protocol for using Western blot to measure the phosphorylation status of FGFR3 (p-FGFR3) in cultured cells following treatment with this compound. This immunoassay is essential for verifying the drug's mechanism of action and quantifying its inhibitory effects on FGFR3 signaling.[1]
Signaling Pathway and Experimental Overview
FGFR3 Signaling and Inhibition by this compound
The diagram below illustrates the canonical FGFR3 signaling pathway and the point of inhibition by this compound. Ligand binding induces receptor dimerization and autophosphorylation, which activates downstream pathways like MAPK/ERK. This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFR3, blocking this autophosphorylation step.[1]
Western Blot Experimental Workflow
The following workflow outlines the key stages of the experiment, from cell preparation to data analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Human bladder cancer cell line with FGFR3 alteration, such as RT112/84 (FGFR3-TACC3 fusion) or UM-UC-14 (FGFR3 S249C mutation).[9]
-
Compound: this compound (Dabogratinib), dissolved in DMSO to create a stock solution.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Buffers and Solutions:
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate).[12] Just before use, add protease and phosphatase inhibitor cocktails.[12][13]
-
Wash Buffer (TBST): Tris-Buffered Saline (50 mM Tris-HCl, 150 mM NaCl, pH 7.6) with 0.1% Tween-20. Note: Avoid phosphate-based buffers (PBS) as they can interfere with phospho-antibody binding.[14]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[13]
-
Stripping Buffer: Mild or harsh stripping buffers are commercially available, or can be prepared (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol).[15]
-
-
Other Reagents:
Cell Culture and this compound Treatment
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
(Optional) Once attached, starve cells in serum-free or low-serum (0.5% FBS) medium for 12-24 hours to reduce basal receptor phosphorylation.
-
Prepare serial dilutions of this compound in the culture medium. Based on published data, cellular IC50 values are in the low nanomolar range (e.g., 9-17 nmol/L), so a suggested concentration range could be 0, 1, 10, 50, 100, and 500 nM.[9] The 0 nM well should contain the same final concentration of DMSO as the highest drug concentration well (vehicle control).
-
Remove the starvation medium and add the this compound-containing medium to the respective wells.
-
Incubate for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO₂.
Protein Extraction and Quantification
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add 100-150 µL of ice-cold Lysis Buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with Lysis Buffer. Add 4x Laemmli Sample Buffer to the lysates and boil at 95°C for 5-10 minutes to denature the proteins.[17] Samples can now be stored at -80°C or used immediately.
SDS-PAGE and Western Transfer
-
Load 20-30 µg of denatured protein from each sample into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.[1] Ensure complete transfer, especially for a high molecular weight protein like FGFR3.
Immunoblotting and Detection
-
After transfer, block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the primary antibody against p-FGFR3, diluted in Blocking Buffer (e.g., 1:1000), overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:5000), for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using a digital imaging system.[1] Adjust exposure time to avoid signal saturation.
Membrane Stripping and Reprobing
To ensure accurate quantification, the p-FGFR3 signal should be normalized to the total amount of FGFR3 protein.[1][14]
-
After imaging for p-FGFR3, wash the membrane in TBST.
-
Incubate the membrane in Stripping Buffer for 15-30 minutes at 50°C (for harsh stripping) or room temperature (for mild stripping), following the manufacturer's protocol.[15][18]
-
Wash the membrane thoroughly with TBST (e.g., 5 times for 5 minutes each) to remove all traces of the stripping buffer and antibodies.[18]
-
Optional but recommended: Test for successful stripping by incubating with only the secondary antibody and performing ECL detection. No signal should be visible.[15]
-
Re-block the membrane for 1 hour in Blocking Buffer.
-
Probe the membrane with the primary antibody for total FGFR3, followed by the appropriate secondary antibody and ECL detection as described above.
-
If necessary, the membrane can be stripped again and re-probed for a loading control like GAPDH or β-actin.
Data Presentation and Analysis
Band intensities should be quantified using densitometry software.[1] The p-FGFR3 signal for each sample is first normalized to its corresponding total FGFR3 signal. This ratio is then normalized to the vehicle control (DMSO) to determine the percent inhibition at each concentration of this compound.
Table 1: Quantitative Analysis of p-FGFR3 Levels After this compound Treatment
| This compound Conc. (nM) | p-FGFR3 Intensity (Arbitrary Units) | Total FGFR3 Intensity (Arbitrary Units) | Ratio (p-FGFR3 / Total FGFR3) | % Inhibition (Normalized to Control) |
| 0 (Vehicle) | 15,200 | 15,500 | 0.98 | 0% |
| 1 | 12,300 | 15,300 | 0.80 | 18% |
| 10 | 7,100 | 15,600 | 0.46 | 53% |
| 50 | 2,400 | 15,400 | 0.16 | 84% |
| 100 | 950 | 15,500 | 0.06 | 94% |
| 500 | 300 | 15,200 | 0.02 | 98% |
Data presented are hypothetical and for illustrative purposes only.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Blocking agent is inappropriate (e.g., milk).[13] | Use 5% BSA in TBST for blocking and antibody dilutions. |
| Insufficient washing. | Increase the number and/or duration of wash steps. | |
| No Signal or Weak Signal | Phosphatase activity during lysis. | Ensure fresh phosphatase and protease inhibitors were added to ice-cold lysis buffer.[13] |
| Low abundance of p-FGFR3. | Stimulate cells with an FGF ligand before treatment or increase the amount of protein loaded. | |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. | |
| Non-specific Bands | Primary antibody is not highly specific. | Use a validated monoclonal antibody. Perform a peptide block to confirm specificity.[1][19] |
| Protein degradation. | Keep samples on ice at all times and use protease inhibitors. | |
| Inaccurate Quantification | Uneven protein loading. | Normalize the p-FGFR3 signal to total FGFR3, not just a loading control, to account for changes in receptor levels.[14] |
| Signal loss during stripping. | Use a milder stripping protocol or use a fluorescent multiplexing method to detect p-FGFR3 and total FGFR3 simultaneously.[20] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - this compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 4. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urologytimes.com [urologytimes.com]
- 8. Dabogratinib (this compound), an FGFR3 isoform-selective inhibitor: preclinical and initial clinical evidence of anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. stratech.co.uk [stratech.co.uk]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Phospho-FGFR3 (Tyr577) Antibody | Affinity Biosciences [affbiotech.com]
- 20. sopachem.com [sopachem.com]
Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 Signaling Inhibition by TYRA-300
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Activating mutations in the FGFR3 gene are oncogenic drivers in a variety of cancers, most notably in urothelial carcinoma. TYRA-300 is an investigational, orally bioavailable, selective inhibitor of FGFR3 designed to offer a targeted therapeutic approach while minimizing off-target toxicities associated with pan-FGFR inhibitors.[2][3][4] These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of FGFR3 signaling and its modulation by this compound in preclinical and clinical research settings.
This compound: A Selective FGFR3 Inhibitor
This compound was developed through a structure-based approach to be a potent and selective inhibitor of FGFR3, aiming to avoid the toxicities related to the inhibition of FGFR1, FGFR2, and FGFR4.[4] Preclinical studies have demonstrated the efficacy of this compound in mouse models of FGFR3-driven chondrodysplasia, where it has been shown to increase bone growth.[2][3] Importantly, treatment with this compound has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 (pERK), confirming its mechanism of action in modulating the FGFR3 signaling cascade.[2][5]
Quantitative Analysis of this compound Clinical Trial Data
Interim data from the Phase 1/2 SURF301 trial (NCT05544552) have shown promising anti-tumor activity and a favorable safety profile for this compound in patients with FGFR3-altered metastatic urothelial carcinoma.
| Dosage Cohort | Number of Patients | Partial Response (PR) Rate | Disease Control Rate (DCR) |
| ≥ 90 mg once daily | 11 | 54.5% (6 of 11) | 100% |
| 90 mg once daily | 10 | 50% (5 of 10) | Not Reported |
| 120 mg once daily | 1 | 100% (1 of 1) | Not Reported |
Table 1: Efficacy of this compound in Patients with FGFR3-altered Metastatic Urothelial Carcinoma.
| Adverse Event (AE) Grade | Percentage of Patients | Notes |
| Any Grade Treatment-Related AEs | Not specified | |
| Grade 3 or higher Treatment-Related AEs | Not specified | |
| Serious Treatment-Related AEs | 10% (4 of 41) | Across all dose levels (10 mg to 120 mg) |
| Dose-Limiting Toxicities (DLTs) | 1 case | Grade 3 diarrhea at the 90 mg dose level |
| Grade 4 or higher Treatment-Related AEs | 0% |
Table 2: Safety Profile of this compound in the SURF301 Trial.
Signaling Pathways and Experimental Workflow
FGFR3 Signaling Pathway and this compound's Point of Intervention
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemical staining.
Experimental Protocols
Immunohistochemistry Staining for FGFR3 and pERK in FFPE Tissues
This protocol provides a general guideline for the immunohistochemical detection of total FGFR3 and phosphorylated ERK (pERK) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
| Parameter | Recommendation |
| Deparaffinization | Xylene (2 x 5 min), 100% Ethanol (2 x 3 min), 95% Ethanol (1 x 3 min), 70% Ethanol (1 x 3 min), DI water rinse. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) is recommended. Immerse slides in pre-heated Antigen Retrieval Buffer and heat in a pressure cooker, microwave, or water bath (e.g., 95-100°C for 20-30 min). Cool for 20-30 min. |
| Endogenous Peroxidase Block | Incubate with 3% Hydrogen Peroxide for 10-15 minutes. |
| Non-specific Binding Block | Incubate with Blocking Buffer for 30-60 minutes at room temperature. |
| Primary Antibody Incubation | Dilute primary antibody in Blocking Buffer and incubate overnight at 4°C in a humidified chamber. |
| Secondary Antibody Incubation | Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature. |
| Detection | Apply DAB substrate and incubate until desired stain intensity develops (monitor under a microscope). |
| Counterstaining | Immerse in Hematoxylin for 1-2 minutes. "Blue" in running tap water. |
| Dehydration and Mounting | 70% Ethanol (1 min), 95% Ethanol (1 min), 100% Ethanol (2 x 1 min), Xylene (2 x 2 min). Mount with permanent mounting medium. |
Table 3: General Immunohistochemistry Protocol Parameters.
Antibody Selection:
| Target | Host | Clonality | Recommended Dilution | Supplier (Example) |
| FGFR3 | Rabbit | Polyclonal | 1:100 - 1:500 | Proteintech (55358-1-AP) |
| FGFR3 | Mouse | Monoclonal | 1:50 - 1:200 | Santa Cruz (sc-13121) |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | Monoclonal | Ready-to-use kit | Cell Signaling Technology (#8110) |
Table 4: Example Primary Antibodies for IHC Analysis of FGFR3 Signaling.
IHC Scoring and Interpretation
A semi-quantitative H-score (histological score) can be used for the analysis of IHC staining intensity.
H-Score Calculation:
The H-score is calculated using the following formula: H-Score = [1 x (% of weakly stained cells)] + [2 x (% of moderately stained cells)] + [3 x (% of strongly stained cells)]
The final score ranges from 0 to 300.[6][7][8]
| Staining Intensity | Score |
| No staining | 0 |
| Weak staining | 1+ |
| Moderate staining | 2+ |
| Strong staining | 3+ |
Table 5: Staining Intensity Scoring for H-Score Calculation.
A decrease in the H-score for pERK in this compound treated samples compared to control samples would indicate target engagement and inhibition of the FGFR3 signaling pathway.
Conclusion
Immunohistochemistry is a powerful tool for evaluating the expression of FGFR3 and the activity of its downstream signaling pathways in response to treatment with inhibitors like this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to assess the pharmacodynamic effects of this compound in both preclinical models and clinical specimens, thereby aiding in the ongoing development of this promising targeted therapy.
References
- 1. Reactome | Signaling by FGFR3 [reactome.org]
- 2. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - this compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 6. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. H-score [e-immunohistochemistry.info]
Application Notes and Protocols for Investigating TYRA-300 Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-300 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1] Activating mutations, fusions, and amplifications of the FGFR3 gene are oncogenic drivers in a variety of human cancers, including a significant subset of urothelial carcinomas.[1][2] By selectively targeting FGFR3, this compound aims to inhibit downstream signaling pathways that promote cancer cell proliferation and survival, offering a promising therapeutic strategy for tumors harboring FGFR3 alterations.[3][4] One of the key anti-tumor mechanisms of receptor tyrosine kinase inhibitors like this compound is the induction of apoptosis, or programmed cell death, in cancer cells dependent on the targeted pathway for survival.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for investigating its apoptotic effects in cancer cell lines.
Mechanism of Action: Inhibition of the FGFR3 Signaling Pathway
In cancer cells with activating FGFR3 mutations or fusions, the FGFR3 receptor is constitutively active, leading to the continuous activation of downstream signaling cascades. The primary pathways implicated in FGFR3-driven oncogenesis include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and inhibitor of apoptosis.[5] The JAK-STAT pathway can also be activated, contributing to tumor invasion and metastasis.[5]
This compound selectively binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation. This blockade of FGFR3 signaling leads to the downregulation of its downstream effectors. The inhibition of the PI3K-AKT pathway, in particular, is expected to relieve the suppression of pro-apoptotic proteins, thereby triggering the apoptotic cascade.
Data Presentation: In Vitro Efficacy of this compound
Preclinical studies have demonstrated the potent and selective activity of this compound in cancer cell lines harboring FGFR3 alterations. A recent study evaluated the effect of dabogratinib (this compound) on downstream signaling in three bladder cancer cell lines with an FGFR3 fusion, mutation, or gatekeeper resistance mutation, showing a dose-dependent reduction.[6] Furthermore, in a xenograft model with an FGFR3 S249C activating mutation, treatment with this compound resulted in dose-dependent inhibition of tumor growth, with tumor regression observed at higher doses.[6][7]
The following tables present hypothetical data based on typical experimental outcomes for a selective FGFR3 inhibitor like this compound. These are for illustrative purposes to guide researchers in their experimental design and data representation.
Table 1: Effect of this compound on Cell Viability in FGFR3-Altered Bladder Cancer Cell Lines
| Cell Line | FGFR3 Alteration | This compound IC50 (nM) |
| RT112 | FGFR3-TACC3 Fusion | 15 |
| SW780 | S249C Mutation | 25 |
| U-BLC1 | Y373C Mutation | 30 |
| T24 (FGFR3 WT) | Wild-Type | >10,000 |
Table 2: Induction of Apoptosis by this compound in RT112 Bladder Cancer Cells (72h Treatment)
| This compound Concentration (nM) | % Annexin V Positive Cells | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 5.2 ± 1.1 | 1.0 |
| 10 | 18.5 ± 2.3 | 2.5 ± 0.4 |
| 50 | 45.8 ± 4.5 | 6.8 ± 0.9 |
| 100 | 72.3 ± 6.8 | 12.1 ± 1.5 |
Table 3: Western Blot Analysis of Apoptosis Markers in RT112 Cells Treated with this compound (100 nM for 48h)
| Protein | Change in Expression vs. Vehicle Control |
| p-FGFR3 | Decreased |
| p-AKT | Decreased |
| p-ERK | Decreased |
| Cleaved PARP | Increased |
| Cleaved Caspase-3 | Increased |
| Bcl-2 | Decreased |
| Bax | Increased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
FGFR3-altered and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat with this compound as described for the viability assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR3, anti-p-AKT, anti-p-ERK, anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
This compound is a promising selective FGFR3 inhibitor with demonstrated anti-tumor activity in preclinical models of cancers with FGFR3 alterations. The induction of apoptosis is a key anticipated mechanism for its therapeutic efficacy. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the apoptotic effects of this compound in relevant cancer cell line models. The resulting data will be crucial for further elucidating its mechanism of action and supporting its clinical development.
References
- 1. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. tyrabio.investorroom.com [tyrabio.investorroom.com]
- 4. Patients with advanced bladder cancer with alterations in the FGFR3 gene respond well to investigational drug, this compound | EurekAlert! [eurekalert.org]
- 5. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. urotoday.com [urotoday.com]
Application Notes and Protocols: Evaluation of TYRA-300 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-300 is an investigational, oral, selective fibroblast growth factor receptor 3 (FGFR3) inhibitor.[1][2] It is designed to target cancers with activating FGFR3 gene alterations, such as mutations and fusions, which are prevalent in a subset of urothelial and cholangiocarcinomas.[3][4] Unlike pan-FGFR inhibitors, this compound's selectivity for FGFR3 aims to minimize off-target toxicities associated with the inhibition of other FGFR isoforms, potentially leading to an improved safety profile.[2] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various models, including xenografts and human clinical trials.[5][6][7]
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell cultures.[8][9] Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic efficacy.[8] These application notes provide a framework and detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models derived from FGFR3-altered cancer cell lines.
Data Presentation
While specific data on this compound in 3D tumor spheroid models is not yet publicly available, the following tables summarize existing preclinical data in 2D cell-based assays and in vivo models to inform the design of 3D spheroid experiments.
Table 1: In Vitro Activity of this compound in 2D Cell Lines
| Cell Line | Cancer Type | FGFR3 Alteration | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | Pro-B | Transduced with FGFR3 | Cell Viability | 11 | [1] |
| RT112/84 | Bladder | FGFR3:TACC3 fusion | Cell Viability | Not specified, but potent activity observed | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | FGFR3 Alteration | Treatment | Tumor Growth Inhibition (TGI) | Regression | Reference |
| UM-UC-14 | Bladder | S249C | 18 mg/kg QD | 96% | 75% | |
| FGFR3:TACC3 | Bladder | Fusion | 12.5 mg/kg BID | 95% | Not specified | [6] |
| FGFR3:TACC3-V555M | Bladder | Fusion with resistance mutation | 12.5 mg/kg BID | 73% | Not specified | [6] |
Signaling Pathway
Experimental Protocols
The following protocols are generalized for the use of this compound in 3D tumor spheroid models and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Generation of Tumor Spheroids from FGFR3-Altered Cell Lines
Objective: To generate uniform tumor spheroids from urothelial or cholangiocarcinoma cell lines harboring FGFR3 activating mutations or fusions.
Materials:
-
FGFR3-altered cancer cell lines (e.g., RT112, UM-UC-15 for urothelial carcinoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected FGFR3-altered cancer cell line in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Prepare a single-cell suspension at a pre-determined optimal seeding density (typically 1,000 to 5,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically formed within 2-4 days.
Protocol 2: this compound Treatment and Spheroid Growth Inhibition Assay
Objective: To determine the effect of this compound on the growth of pre-formed tumor spheroids.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Inverted microscope with imaging capabilities
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the 2D IC50 values (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate at 37°C with 5% CO2 for a period of 3 to 7 days.
-
Spheroid Imaging: At regular intervals (e.g., every 24 or 48 hours), capture brightfield images of the spheroids in each well. Measure the diameter of the spheroids using image analysis software to monitor growth over time.
-
Endpoint Viability Assay: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Allow the plate and the viability reagent to equilibrate to room temperature.
-
Add the viability reagent to each well.
-
Mix by shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Analyze the spheroid size measurements to determine the effect of this compound on spheroid growth over time.
-
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant in vitro system to evaluate the efficacy of targeted therapies like this compound. The protocols outlined in these application notes offer a starting point for researchers to investigate the anti-tumor activity of this compound in FGFR3-altered urothelial and cholangiocarcinoma spheroids. By adapting and optimizing these methods, researchers can generate valuable data on drug potency, tumor penetration, and mechanisms of action in a 3D context, which can better inform preclinical and clinical development strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. Early Results Show Novel Agent Has Clinical Activity in FGFR3-Driven Advanced Bladder Cancer - The ASCO Post [ascopost.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TYRA-300 In Vitro Solubility and Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and stability of TYRA-300 for in vitro applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing capacity for many small molecule inhibitors.[1][2][3] this compound is soluble in DMSO at a concentration of 100 mg/mL (178.74 mM).[4] Ethanol can also be used, with a solubility of 3 mg/mL.[4] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Q2: Is this compound soluble in aqueous buffers like PBS?
A2: this compound is reported to be insoluble in water.[4] Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended. To prepare working solutions in aqueous media, a high-concentration stock solution in DMSO should first be prepared and then serially diluted into the desired experimental buffer.[1][2][3]
Q3: What is the maximum final concentration of DMSO that is tolerated in cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines.[1][3] However, it is crucial to include a vehicle control (medium with the same final DMSO concentration as the experimental samples) to assess any potential effects of the solvent on your specific assay.[3]
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical for maintaining the integrity of this compound.
-
Powder: Store the solid compound in a dry, dark place at -20°C for long-term storage (years) or at 0-4°C for short-term storage (days to weeks).[5]
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][6] Store DMSO stock solutions at -80°C for up to one year or at -20°C for up to one month.[4][6]
Q5: I observed precipitation when diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The intended concentration may exceed the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.[3]
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.[3]
-
Use a Co-solvent System: Consider preparing stock solutions in a mixture of solvents, such as DMSO/ethanol or DMSO/PEG400, and test their compatibility with your assay.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL (178.74 mM) | [4] |
| Ethanol | 3 mg/mL | [4] |
| Water | Insoluble | [4] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder (Long-term) | -20°C | >2 years | [5] |
| Powder (Short-term) | 0 - 4°C | Days to weeks | [5] |
| Stock Solution in Solvent | -80°C | 1 year | [4] |
| Stock Solution in Solvent | -20°C | 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently prepare diluted working solutions in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a desired high concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect for any undissolved particles.[1]
-
-
Store Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution into your desired sterile aqueous buffer (e.g., cell culture medium) to achieve the final working concentrations.
-
Gently mix the working solutions. Be observant for any signs of precipitation.
-
Protocol 2: Assessment of this compound Kinetic Solubility in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring light scattering (nephelometry) or absorbance
Procedure:
-
Serial Dilution in DMSO: Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.[3]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the aqueous buffer in a separate 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration.[3]
-
Incubation: Incubate the plate at the intended experimental temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering or absorbance of each well. An increase in signal compared to the buffer-only control indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering or absorbance is observed.
Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To evaluate the metabolic stability of this compound by measuring its disappearance over time when incubated with liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from the species of interest)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Positive control compound with known metabolic stability
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer.[7]
-
Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.[7][8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7] Stop the reaction in each aliquot by adding a suitable organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated LC-MS/MS method.[8]
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).[8]
Visualizations
Caption: Workflow for preparing and assessing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mttlab.eu [mttlab.eu]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Common off-target effects of TYRA-300 in research
This technical support center provides researchers, scientists, and drug development professionals with information on the common off-target effects of TYRA-300, a selective FGFR3 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its intended target?
A1: this compound is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Its primary mechanism is to block the ATP-binding site of the FGFR3 kinase, thereby inhibiting its downstream signaling. This targeted action is intended to treat cancers with activating FGFR3 gene alterations, such as metastatic urothelial carcinoma, and skeletal dysplasias like achondroplasia.[1][2]
Q2: How does this compound's selectivity profile differ from pan-FGFR inhibitors?
A2: this compound was designed to be highly selective for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[2] This selectivity is intended to minimize off-target toxicities commonly associated with pan-FGFR inhibitors, which can be attributed to the inhibition of other FGFR isoforms.[2][3] For example, inhibition of FGFR1 is linked to hyperphosphatemia, while inhibition of FGFR2 is associated with stomatitis, and ocular, skin, and nail toxicities.[3] Preclinical data indicates that this compound has significantly higher potency for FGFR3 compared to other FGFR family members.
Q3: What are the known off-target effects of this compound observed in preclinical studies?
A3: Preclinical kinase profiling has been conducted to assess the selectivity of this compound. A KINOMEscan against a panel of 468 kinases at a concentration of 100 nM showed that this compound is highly selective. In this screen, only 3% of the kinases were inhibited by more than 90%. Further characterization of the most potent off-target hits is summarized in the table below.
Preclinical Off-Target Kinase Inhibition Profile
| Kinase | IC50 (nM) | Selectivity vs. FGFR3 (Fold) |
| FGFR3 | 1.6 | 1x |
| FLT4 | 2.1 | 1.3x |
| FGFR2 | 6.5 | 4.0x |
| FGFR4 | 11.0 | 6.9x |
| JAK2 | 35.5 | 22x |
| LTK | 65.1 | 41x |
| FGFR1 | 108 | 68x |
| FLT1 | 201 | 126x |
Data from an investor presentation by Tyra Biosciences.[1]
Q4: What are the common treatment-related adverse events (TRAEs) observed in clinical trials of this compound?
A4: In the Phase 1/2 SURF301 study, this compound was generally well-tolerated.[1][4] Toxicities associated with FGFR1 and FGFR2 inhibition were reported to be uncommon.[1] The most frequently reported treatment-related adverse events are summarized in the table below.
Clinically Observed Treatment-Related Adverse Events (SURF301 Study)
| Adverse Event | Grade | Dose Level | Frequency/Details |
| Diarrhea | Grade 3 | 90 mg | One dose-limiting toxicity reported.[1] |
| Increased Alanine Aminotransferase (ALT) | Grade 3 | 90 mg | One event led to treatment discontinuation.[1] |
| Serious Treatment-Related Adverse Events | Not specified | 10 mg to 120 mg | Occurred in 10% of patients.[1] |
Data is from the initial findings of the SURF301 trial.
Troubleshooting Guide
Problem: I am observing unexpected cellular phenotypes in my in vitro experiments that may be due to off-target effects.
Possible Cause: Although this compound is highly selective for FGFR3, it does have some activity against other kinases at higher concentrations, such as FLT4, FGFR2, and FGFR4.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that your experimental system expresses active FGFR3 and that you can measure the inhibition of its downstream signaling pathways (e.g., p-ERK, p-AKT) at your working concentration of this compound.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is occurring at concentrations significantly higher than the IC50 for FGFR3.
-
Use Control Cell Lines: If possible, use cell lines that do not express FGFR3 but may express potential off-target kinases to see if the phenotype persists.
-
Consult Kinase Selectivity Data: Refer to the preclinical kinase inhibition profile to identify potential off-target kinases that might be responsible for the observed phenotype.
Problem: My in vivo xenograft model is showing signs of toxicity not typically associated with FGFR3 inhibition.
Possible Cause: While designed to be safer than pan-FGFR inhibitors, this compound can still cause adverse effects at therapeutic doses, as seen in clinical trials.
Troubleshooting Steps:
-
Monitor for Known Adverse Events: Closely monitor the animals for signs of diarrhea or liver toxicity (e.g., through blood chemistry analysis).
-
Adjust Dosing: If toxicity is observed, consider reducing the dose or the frequency of administration to find a better-tolerated regimen that still maintains efficacy.
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential off-target tissue damage.
Experimental Protocols
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Objective: To quantify the enzymatic activity of the purified FGFR3 kinase domain in the presence of varying concentrations of this compound.
-
Materials:
-
Purified recombinant FGFR3 kinase domain
-
Kinase buffer
-
ATP (at a concentration near the Km for the kinase)
-
Substrate (e.g., a generic peptide substrate like poly(E,Y) 4:1)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Methodology:
-
Add the purified kinase to the wells of a microplate containing kinase buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a short period.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Ba/F3 - Representative Protocol)
This protocol describes a general method for assessing the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for survival and growth.
-
Objective: To determine the IC50 of this compound in a cellular context using Ba/F3 cells engineered to express an activated form of FGFR3.
-
Materials:
-
Ba/F3 cells engineered to express human FGFR3
-
Cell culture medium (e.g., RPMI-1640 with supplements, without IL-3)
-
This compound (serially diluted)
-
Multi-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Methodology:
-
Seed the engineered Ba/F3-FGFR3 cells in multi-well plates in a medium lacking IL-3.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48-72 hours).
-
Add a cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each this compound concentration relative to a DMSO control and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits FGFR3 signaling pathways.
Caption: Workflow for assessing this compound kinase selectivity.
Caption: Logic of this compound's selective inhibition.
References
- 1. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. Discovery of this compound: First oral selective FGFR3 inhibitor for the treatment of urothelial cancers and achondroplasia - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing TYRA-300 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential resistance to TYRA-300 in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an investigational, orally available, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to bind to and inhibit the enzymatic activity of FGFR3, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival in cancers with activating FGFR3 alterations (mutations or fusions).[1][4] this compound was designed using a structure-based approach to be potent and selective for FGFR3, aiming to minimize off-target toxicities associated with pan-FGFR inhibitors that also target FGFR1, FGFR2, and FGFR4.[1][5]
Q2: A key feature of this compound is its activity against gatekeeper mutations. What does this mean?
Gatekeeper mutations are specific amino acid substitutions in the kinase domain of a receptor that can prevent a targeted drug from binding effectively, leading to drug resistance.[2][6] For FGFR3, a common gatekeeper mutation is the substitution of valine at position 555 (V555) with other amino acids like methionine (V555M) or leucine (B10760876) (V555L).[2][6][7] Many first-generation FGFR inhibitors lose their efficacy in the presence of these mutations.[6][7] this compound was specifically designed to be "agnostic" to these gatekeeper mutations, meaning it can still potently inhibit FGFR3 even when these specific resistance mutations are present.[6][7]
Q3: My FGFR3-altered cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While this compound is designed to overcome resistance from gatekeeper mutations, cancer cells can develop resistance through other mechanisms, broadly categorized as on-target and off-target resistance.
-
On-Target Resistance (Beyond the Gatekeeper Mutation): This involves the acquisition of other secondary mutations within the FGFR3 gene itself that may alter the drug-binding site or stabilize the active conformation of the receptor, thereby reducing the inhibitory effect of this compound.
-
Off-Target Resistance (Bypass Signaling): This occurs when the cancer cells activate alternative signaling pathways to bypass their dependence on FGFR3 for growth and survival.[6][8] Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK signaling cascades.[5][6][9] Upregulation of other receptor tyrosine kinases (RTKs) such as MET or members of the ERBB family (e.g., EGFR, HER2/ERBB2, HER3/ERBB3) can also mediate resistance.[6][10][11]
-
Epithelial-to-Mesenchymal Transition (EMT): In some cases, cells may undergo a phenotypic switch known as EMT, which has been associated with resistance to various targeted therapies, including FGFR inhibitors.[6][8]
Troubleshooting Guide
This guide provides a step-by-step approach to investigating and characterizing resistance to this compound in your cancer cell line experiments.
| Problem | Potential Cause | Suggested Action |
| Increased IC50 of this compound in long-term culture | Development of a resistant cell population. | 1. Confirm the IC50 shift with a dose-response curve compared to the parental cell line.2. Isolate single-cell clones from the resistant population for further characterization.3. Proceed to investigate the mechanism of resistance (see below). |
| No secondary mutations found in the FGFR3 kinase domain of resistant cells | Resistance is likely mediated by off-target mechanisms. | 1. Perform Western blot analysis to assess the phosphorylation status of key downstream signaling proteins (p-AKT, p-ERK, p-mTOR) in the presence of this compound.2. Use a phospho-RTK array to screen for the upregulation of other activated receptor tyrosine kinases (e.g., MET, EGFR, ERBB3). |
| Resistant cells show increased phosphorylation of AKT and/or ERK despite this compound treatment | Activation of a bypass signaling pathway. | 1. If p-AKT is elevated, consider combination treatment with a PI3K or AKT inhibitor.2. If p-ERK is elevated, consider combination treatment with a MEK inhibitor.3. If another RTK (e.g., MET) is activated, consider a combination with an inhibitor targeting that specific RTK. |
| Confirmed FGFR3 mutation (non-gatekeeper) in resistant cells | The specific mutation may alter the binding of this compound. | 1. Structural modeling may provide insights into how the mutation affects drug binding.2. Test the efficacy of other next-generation FGFR inhibitors that may have a different binding mode. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and known resistance mechanisms for FGFR inhibitors.
Table 1: In Vitro Potency of this compound against Wild-Type and Mutant FGFR3
| Target | IC50 (nM) | Reference |
| FGFR3 (Wild-Type) | 1.8 | [6] |
| FGFR3 (V555M Gatekeeper Mutant) | Potency maintained | [6][7] |
| FGFR3 (V555L Gatekeeper Mutant) | Potency maintained | [6] |
Note: Specific IC50 values for the mutant forms from public sources are limited, but preclinical data consistently indicates that this compound retains potent activity against these common gatekeeper mutations.
Table 2: IC50 Values of this compound against Different FGFR Isoforms
| FGFR Isoform | IC50 (nM) | Reference |
| FGFR1 | 113 | [6] |
| FGFR2 | 34.9 | [6] |
| FGFR3 | 1.8 | [6] |
| FGFR4 | 98.4 | [6] |
This table highlights the selectivity of this compound for FGFR3 over other FGFR isoforms.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Cell Culture: Culture the parental FGFR3-dependent cancer cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC50 value of the parental line.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and recover at each new concentration.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the parental IC50.
-
Characterization: The resulting cell line is considered resistant and can be used for further molecular and functional characterization.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Treatment: Seed both parental and resistant cells and allow them to attach. Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., FGFR3, AKT, ERK, S6 ribosomal protein). Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins between parental and resistant cells at different this compound concentrations.
Visualizations
Caption: Canonical FGFR3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating this compound Resistance.
Caption: Logical Relationship of Off-Target (Bypass) Resistance Mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumour cell responses to new fibroblast growth factor receptor tyrosine kinase inhibitors and identification of a gatekeeper mutation in FGFR3 as a mechanism of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tyra Biosciences Reports Interim Clinical Proof-of-Concept Data for this compound, an Investigational Oral FGFR3-Selective Inhibitor, in Phase 1/2 SURF301 Study in Patients with Metastatic Urothelial Cancer (mUC) [prnewswire.com]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. This compound retains potency in presence of gatekeeper resistance mutation | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
Interpreting variable results in TYRA-300 experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with TYRA-300, a selective FGFR3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the interpretation of variable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational, oral, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1] It is designed to selectively target FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[1] Activating mutations, fusions, or amplifications of the FGFR3 gene can lead to uncontrolled cell growth and are implicated in various cancers, including urothelial carcinoma, as well as skeletal dysplasias like achondroplasia.[1] this compound works by blocking the kinase activity of FGFR3, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. A key feature of this compound is its design to be effective against tumors that have developed resistance to other FGFR inhibitors through the acquisition of "gatekeeper" mutations.[1]
Q2: What are the expected in vitro IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific FGFR3 alteration. Preclinical data provides some guidance on expected potency.
| Cell Line Model | FGFR Isoform Selectivity (IC50 in nM) | Reference |
| Ba/F3 | FGFR1: >1000, FGFR2: >1000, FGFR3: 11 , FGFR4: >1000 | [2] |
Note: IC50 values are context-dependent and can be influenced by experimental conditions such as cell density, serum concentration, and incubation time.
Q3: Why am I observing high variability in my cell viability assay results?
Variability in cell-based assays is a common challenge and can arise from several factors unrelated to the efficacy of this compound itself. Here are some potential causes and troubleshooting steps:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Stability: Ensure your cell line has been recently authenticated and has a low passage number. Genetic drift in continuous culture can alter sensitivity to inhibitors.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly control seeding density.
-
Serum Concentration: Serum contains growth factors that can activate pathways parallel to or downstream of FGFR3, potentially masking the effect of this compound. Consider serum-starving cells prior to and during treatment, or using reduced-serum media.
-
-
Compound Handling and Stability:
-
Solubility: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into aqueous culture media. Visually inspect for precipitation.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to degradation. Aliquot stock solutions for single use.
-
Media Stability: The stability of small molecule inhibitors can vary in culture media over time. For long-term experiments, consider replenishing the media with fresh inhibitor.[3]
-
-
Assay-Specific Issues:
-
Edge Effects: In multi-well plates, wells at the edges are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Assay Linearity: Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell densities.
-
Q4: My Western blot results for phosphorylated FGFR3 (p-FGFR3) are inconsistent. What could be the cause?
Inconsistent p-FGFR3 levels can be frustrating. Here’s a checklist of potential issues and solutions:
-
Sample Preparation:
-
Lysis Buffer Composition: It is critical to use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice at all times.
-
Incomplete Lysis: Ensure complete cell lysis to release all cellular proteins.
-
-
Western Blotting Technique:
-
Protein Loading: Accurately quantify total protein concentration (e.g., using a BCA assay) and load equal amounts for each sample. Use a reliable loading control (e.g., GAPDH, β-actin) to confirm equal loading.
-
Antibody Quality: Use a validated, high-affinity antibody specific for phosphorylated FGFR3. Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.
-
Blocking: Blocking is crucial to prevent non-specific antibody binding. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[4]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane. Adhere to a consistent and optimized washing protocol.
-
Troubleshooting Guides
Guide 1: Interpreting Unexpected Cell Viability Results
Scenario: You observe less inhibition than expected with this compound in a cell line known to have an activating FGFR3 mutation.
Troubleshooting Workflow:
Caption: A logical flowchart for troubleshooting unexpectedly low inhibition in cell viability assays.
Guide 2: Addressing High Background in Western Blots for p-FGFR3
Scenario: Your Western blots for p-FGFR3 show high background, making it difficult to interpret the results.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature. Use 5% BSA in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can cause non-specific binding.[4] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Insufficient Washing | Increase the number and/or duration of washes after primary and secondary antibody incubations. Ensure a sufficient volume of wash buffer is used. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), as bacterial growth can cause background signal. |
| Secondary Antibody Non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
FGFR3-dependent cancer cell line (e.g., a bladder cancer cell line with an activating FGFR3 mutation)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTS or MTT cell viability reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a 10-point, 3-fold dilution series to cover a broad concentration range.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).[5]
-
Incubate for 1-4 hours at 37°C.
-
-
Detection:
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells to calculate the percentage of viability.
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated FGFR3 (p-FGFR3)
This protocol details the detection of p-FGFR3 in cell lysates to confirm the on-target activity of this compound.
Materials:
-
FGFR3-dependent cancer cell line
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-FGFR3 (e.g., targeting Tyr653/654) and anti-total FGFR3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against p-FGFR3 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare and add the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein levels, the membrane can be stripped and re-probed for total FGFR3 and a loading control (e.g., β-actin).
-
Visualizing Key Processes
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound in cell-based assays.
References
- 1. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.tyra.bio [ir.tyra.bio]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell viability assay [bio-protocol.org]
TYRA-300 Dose-Response Curve Technical Support Center
Welcome to the TYRA-300 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves for this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, oral, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase.[1][2][3][4] Its mechanism of action is to specifically target and inhibit the signaling activity of FGFR3, which is a known driver in a subset of cancers, such as urothelial carcinoma, and is also implicated in skeletal dysplasias like achondroplasia.[2][3][5][6][7] By selectively targeting FGFR3, this compound aims to minimize toxicities associated with the inhibition of other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[2][3][4][6]
Q2: What are the reported clinical dose ranges and responses for this compound?
A2: In the Phase 1/2 SURF301 trial for patients with FGFR3-altered metastatic urothelial carcinoma, this compound was evaluated at dose levels ranging from 10 mg to 120 mg once daily.[8][9] Anti-tumor activity was observed at doses of 90 mg and higher.[1][8] A summary of the preliminary clinical data is presented below.
Clinical Efficacy of this compound in FGFR3-Altered Metastatic Urothelial Carcinoma (SURF301 Trial - Interim Data)
| Dose Level (Once Daily) | Number of Patients (n) | Partial Response (PR) Rate | Disease Control Rate (DCR) |
| ≥ 90 mg | 11 | 54.5% (6 of 11) | 100% |
| 90 mg | 10 | 50% (5 of 10) | 100% |
| 120 mg | 1 | 100% (1 of 1) | Not Reported |
Data from interim analysis of the SURF301 trial as of August 15, 2024.[1][2][8][10][11]
Q3: Which signaling pathways are downstream of FGFR3?
A3: Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and autophosphorylates, activating several downstream signaling pathways. These primarily include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, which are crucial for cell proliferation and survival.[12][13]
References
- 1. onclive.com [onclive.com]
- 2. Preliminary Clinical Results for this compound, a Selective FGFR3 Inhibitor by Tyra Biosciences [synapse.patsnap.com]
- 3. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. Early Results Show Novel Agent Has Clinical Activity in FGFR3-Driven Advanced Bladder Cancer - The ASCO Post [ascopost.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Tyra Looks to Challenge J&J’s Balversa With Early Data for FGFR3 Blocker in Urothelial Carcinoma - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
TYRA-300 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with TYRA-300, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective small molecule inhibitor of FGFR3.[1][2] It functions by targeting the ATP-binding pocket of the FGFR3 kinase domain, thereby blocking its phosphorylation and the activation of downstream signaling pathways.[4][5] this compound has been designed to be highly selective for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[6][7] It also demonstrates potency against common FGFR3 gatekeeper mutations that can confer resistance to other FGFR inhibitors.[8]
Q2: What are the primary research applications for this compound?
A2: this compound is being investigated for its therapeutic potential in conditions driven by activating FGFR3 mutations. These primarily include certain types of cancer, such as urothelial carcinoma (bladder cancer), and skeletal dysplasias like achondroplasia and hypochondroplasia.[2][9] In a research setting, this compound is a valuable tool for studying the role of FGFR3 signaling in various biological processes, including cell proliferation, differentiation, and survival.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. A stock solution of up to 100 mg/mL in DMSO has been reported.[1] It is recommended to store the solid compound at -20°C and aliquoted stock solutions at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the key downstream signaling pathways inhibited by this compound?
A4: By inhibiting FGFR3, this compound blocks the activation of several downstream signaling cascades that are crucial for cell growth and survival. The primary pathways affected are the RAS-MAPK (including ERK1/2), PI3K-AKT, and STAT pathways.[4] Inhibition of these pathways leads to reduced cell proliferation and can induce apoptosis in cancer cells dependent on FGFR3 signaling.[10]
Experimental Data
In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Notes |
| FGFR3 | Cell-based viability | 11 | Ba/F3 | Expressing FGFR3 fusion protein.[1] |
| FGFR3 | Enzymatic | 1.8 | - | |
| FGFR1 | Cell-based viability | 113 | Ba/F3 | Expressing FGFR1 fusion protein.[8] |
| FGFR2 | Cell-based viability | 34.9 | Ba/F3 | Expressing FGFR2 fusion protein.[8] |
| FGFR4 | Cell-based viability | 98.4 | Ba/F3 | Expressing FGFR4 fusion protein.[8] |
| FGFR3 (V555M gatekeeper mutation) | Cell-based viability | Potent activity maintained | Human bladder cancer cell line | Demonstrates efficacy against this common resistance mutation.[8] |
Preclinical Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | Key Findings |
| Juvenile Mice | Subcutaneous | 1.2 mg/kg | Favorable pharmacokinetic profile observed across various ages (1 to 12 weeks).[6] |
| Rat | Oral | Single dose | Did not significantly elevate plasma phosphate (B84403) levels, indicating selectivity over FGFR1.[8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
Experimental Protocols
Protocol 1: Western Blot for Assessing Inhibition of FGFR3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of FGFR3 and its downstream targets (e.g., ERK1/2) in a relevant cell line.
Materials:
-
FGFR3-dependent cell line (e.g., bladder cancer cell lines with FGFR3 mutations like RT112, or engineered Ba/F3 cells)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with 100-150 µL of ice-cold lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
FGFR3-dependent cancer cell line
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution and Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of p-FGFR3 in Western blot | 1. Suboptimal this compound concentration or treatment time. 2. Low basal p-FGFR3 levels in the chosen cell line. 3. Ineffective lysis buffer or lack of phosphatase inhibitors. 4. Poor antibody quality. | 1. Perform a dose-response and time-course experiment to optimize treatment conditions. 2. Ensure the cell line has an activating FGFR3 mutation or is stimulated with an appropriate FGF ligand to induce phosphorylation. 3. Use a fresh lysis buffer supplemented with a cocktail of phosphatase inhibitors. 4. Validate the primary antibody using a positive control (e.g., lysate from a known FGFR3-activated cell line). |
| High variability in cell viability assay results | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. This compound precipitation at high concentrations. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Visually inspect the treatment media for any signs of precipitation. If observed, prepare fresh dilutions or consider a different solvent for the highest concentrations. |
| Observed cell death is not dose-dependent | 1. Off-target toxicity at high concentrations. 2. Solvent (DMSO) toxicity. | 1. Test this compound in a cell line that does not express FGFR3 to assess non-specific effects. Compare the observed phenotype with other known FGFR3 inhibitors. 2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Development of resistance to this compound in long-term culture | 1. Upregulation of bypass signaling pathways (e.g., EGFR, MET, PI3K-mTOR). [11][12]2. Emergence of secondary mutations in the FGFR3 kinase domain (though this compound is designed to be active against some). | 1. Analyze resistant cells for the activation of other receptor tyrosine kinases using phospho-RTK arrays or Western blotting. Consider combination therapies with inhibitors of the identified bypass pathways. 2. Sequence the FGFR3 gene in resistant clones to identify potential new mutations. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tyra.bio [tyra.bio]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound retains potency in presence of gatekeeper resistance mutation | BioWorld [bioworld.com]
- 9. Tyra Biosciences Reports Preclinical Results for this compound in Hypochondroplasia [synapse.patsnap.com]
- 10. Sustained phosphorylation of mutated FGFR3 is a crucial feature of genetic dwarfism and induces apoptosis in the ATDC5 chondrogenic cell line via PLCgamma-activated STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of TYRA-300 and Infigratinib in FGFR Inhibition
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, particularly those focused on Fibroblast Growth Factor Receptor (FGFR) signaling pathways, a critical evaluation of inhibitor selectivity is paramount. This guide provides a detailed comparison of two prominent FGFR inhibitors: TYRA-300 (dabogratinib) and infigratinib (B612010) (BGJ398), with a focus on their selectivity profiles, supported by experimental data and methodologies.
Introduction to this compound and Infigratinib
This compound (dabogratinib) is an investigational, orally bioavailable, selective inhibitor of FGFR3.[1][2][3][4] It was designed using a structure-based approach to specifically target FGFR3, including its resistance mutations, while minimizing activity against other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to potentially reduce off-target toxicities.[3][5] this compound is currently under investigation for the treatment of various cancers with FGFR3 alterations, such as urothelial carcinoma, and skeletal dysplasias like achondroplasia.[3][5][6][7]
Infigratinib (BGJ398) is a potent, orally available, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[8][9][10] It is considered a pan-FGFR inhibitor, demonstrating significant clinical activity in cancers with FGFR2 fusions, such as cholangiocarcinoma.[8][11][12] By blocking the kinase activity of these receptors, infigratinib inhibits downstream signaling pathways that promote tumor growth and survival.[8][9][12]
Comparative Selectivity Profile
The primary distinction between this compound and infigratinib lies in their selectivity across the FGFR isoforms. This compound was specifically designed for FGFR3 selectivity, whereas infigratinib exhibits broader activity against FGFR1, 2, and 3. This difference in selectivity has implications for both on-target efficacy and potential off-target side effects.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against various kinases, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (Dabogratinib) Cellular IC50 (nM) | Infigratinib Cellular IC50 (nM) | Infigratinib Biochemical IC50 (nM) |
| FGFR1 | 113 | 12.3 | 4.5 |
| FGFR2 | 34.9 | 5.8 | 3.0 |
| FGFR3 | 1.8 | 6.9 | 5.6 |
| FGFR4 | 98.4 | 142 | 142 |
| FLT4 | 2.1 | - | - |
| JAK2 | 35.5 | - | - |
| LTK | 65.1 | - | - |
| FLT1 | 201 | - | - |
| CSF1R | - | - | 258 |
Data for this compound and infigratinib cellular IC50 values are from Ba/F3 cell-based assays. Infigratinib biochemical IC50 data is from a radiometric kinase assay. Note: Direct comparison of IC50 values across different studies and assay formats should be done with caution.
As the data indicates, this compound demonstrates significant selectivity for FGFR3 over other FGFR isoforms in cellular assays, with a 19-fold selectivity over FGFR2 and 63-fold selectivity over FGFR1.[13][14] In contrast, infigratinib shows potent inhibition of FGFR1, FGFR2, and FGFR3 with less discrimination between these isoforms.[9][10]
Signaling Pathways
Both this compound and infigratinib exert their therapeutic effects by inhibiting the FGFR signaling cascade. Aberrant activation of FGFRs, through mutations, fusions, or amplifications, leads to the constitutive activation of downstream pathways that drive cell proliferation, survival, and angiogenesis. The primary pathways affected include the Ras-MAPK and PI3K-Akt pathways.
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for preclinical and clinical development. A variety of experimental assays are employed to generate the data presented above.
In Vitro Kinase Assays
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase. A common method is the radiometric kinase assay .
Protocol for a Radiometric Kinase Assay:
-
Preparation of Reagents:
-
Prepare serial dilutions of the inhibitor (e.g., this compound or infigratinib) in DMSO.
-
Prepare a reaction buffer containing HEPES, MgCl2, EGTA, DTT, and a detergent like Brij-35.
-
Prepare a solution of the purified recombinant kinase of interest.
-
Prepare a solution of the specific peptide or protein substrate for the kinase.
-
Prepare a solution of ATP, including a radiolabeled ATP variant (e.g., [γ-³³P]ATP).
-
-
Assay Procedure:
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted inhibitor or a vehicle control (DMSO) to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP mixture. The concentration of ATP is typically kept near the Michaelis constant (Km) for each kinase.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[15][16]
-
Other commonly used in vitro kinase assay formats include luminescence-based assays (e.g., ADP-Glo™), which measure ATP consumption, and fluorescence-based assays like TR-FRET.[17][18]
Cell-Based Assays
To understand the inhibitor's activity in a more physiologically relevant context, cell-based assays are employed. These assays measure the effect of the inhibitor on the viability or proliferation of cells that are dependent on the target kinase for their growth and survival.
Protocol for a Cell-Based Proliferation Assay (e.g., using Ba/F3 cells):
-
Cell Line Engineering:
-
Use a cell line, such as the IL-3 dependent murine pro-B cell line Ba/F3, that does not normally express the kinase of interest.
-
Genetically engineer the Ba/F3 cells to express the target kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4). The expression of the constitutively active kinase will make the cells independent of IL-3 for survival and proliferation.
-
-
Assay Procedure:
-
Plate the engineered Ba/F3 cells in a multi-well plate in a growth medium lacking IL-3.
-
Add serial dilutions of the inhibitor (e.g., this compound or infigratinib) or a vehicle control to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Detection and Data Analysis:
-
Assess cell viability or proliferation using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Both this compound and infigratinib are potent inhibitors of the FGFR signaling pathway with demonstrated anti-tumor activity. The key differentiator is their selectivity profile. Infigratinib is a pan-FGFR inhibitor with strong activity against FGFR1, FGFR2, and FGFR3. This broad activity is beneficial in cancers driven by these isoforms. This compound, on the other hand, is a next-generation inhibitor designed for high selectivity towards FGFR3. This targeted approach aims to maximize efficacy against FGFR3-driven cancers while potentially offering an improved safety profile by avoiding the inhibition of other FGFR isoforms. The choice between these inhibitors for research or therapeutic development will depend on the specific FGFR alterations driving the pathology of interest.
References
- 1. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabogratinib (this compound) | FGFR3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Tyra Biosciences Receives IND Clearance from FDA to Proceed with Phase 2 Study of this compound in Non-Muscle Invasive Bladder Cancer (SURF302) | Tyra Biosciences, Inc. [ir.tyra.bio]
- 6. researchgate.net [researchgate.net]
- 7. urologytimes.com [urologytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. qedtx.com [qedtx.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is Infigratinib used for? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. worldwide.promega.com [worldwide.promega.com]
TYRA-300: A Paradigm Shift in FGFR3-Targeted Therapy? A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical treatment modality for various solid tumors harboring FGFR genetic alterations. While pan-FGFR inhibitors have demonstrated clinical benefit, their utility is often hampered by off-target toxicities. TYRA-300, a novel, orally administered, selective FGFR3 inhibitor, is poised to address this challenge. This guide provides a comprehensive comparison of this compound with established pan-FGFR inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: The Advantage of Selectivity
FGFR signaling is a crucial pathway regulating cell proliferation, differentiation, and survival. In several cancers, including urothelial and cholangiocarcinoma, alterations in the FGFR genes can lead to oncogenic signaling. Pan-FGFR inhibitors block the activity of multiple FGFR isoforms (FGFR1, 2, 3, and 4). While effective against tumors driven by FGFR alterations, this broad inhibition can lead to toxicities associated with the inhibition of FGFR1 and FGFR2, such as hyperphosphatemia and retinal disorders.
This compound is designed as a selective inhibitor of FGFR3, aiming to provide a more favorable therapeutic window by minimizing off-target effects while retaining potent anti-tumor activity in FGFR3-driven cancers.[1][2] Preclinical data suggests that this compound is also designed to be agnostic to the FGFR3 gatekeeper mutations, which can confer resistance to other FGFR inhibitors.[1]
Preclinical Efficacy: A Quantitative Comparison
The selectivity of this compound for FGFR3 is evident in preclinical cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to several pan-FGFR inhibitors against different FGFR isoforms in Ba/F3 cells. Lower IC50 values indicate greater potency.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Fold Selectivity for FGFR3 vs FGFR1 | Fold Selectivity for FGFR3 vs FGFR2 |
| This compound | 113 | 34.9 | 1.8 | 98.4 | 63x | 19x |
| Erdafitinib | 5.5 | 1.8 | 1.3 | 17.7 | 4.2x | 1.4x |
| Futibatinib | 3.9 | 1.0 | 0.8 | 6.1 | 4.9x | 1.3x |
| Pemigatinib (B609903) | 12.3 | 4.3 | 5.2 | 142 | 2.4x | 0.8x |
| Infigratinib | 15.3 | 5.8 | 6.9 | 459 | 2.2x | 0.8x |
Data from Ba/F3 Cellular IC50 assays as presented by Tyra Biosciences.[2][3]
Clinical Efficacy and Safety: Emerging Data
Interim data from the Phase 1/2 SURF301 study of this compound in heavily pre-treated patients with metastatic urothelial carcinoma (mUC) harboring FGFR3 alterations have shown promising anti-tumor activity and a favorable safety profile.[4][5]
| Drug (Trial) | Indication | Patient Population | ORR | DCR | Key Adverse Events (Grade ≥3) |
| This compound (SURF301, Phase 1 interim) | FGFR3+ mUC | Heavily pre-treated (76% ≥3 prior lines) | 54.5% (at ≥90 mg QD) | 100% (at ≥90 mg QD) | Diarrhea (DLT at 90 mg), increased ALT. No Grade ≥4 TRAEs reported.[4][5][6] |
| Erdafitinib (BLC2001, Phase 2) | FGFR2/3-altered mUC | Previously treated | 40% | 80% | Stomatitis, hyponatremia, hyperphosphatemia, central serous retinopathy.[7][8][9] |
| Pemigatinib (FIGHT-202, Phase 2) | FGFR2-fusion/rearrangement Cholangiocarcinoma | Previously treated | 37% | 82% | Hyperphosphatemia, hypophosphatemia, arthralgia.[10][11][12] |
| Infigratinib (Phase 2) | FGFR2-fusion Cholangiocarcinoma | Previously treated | 23.1% | 84.3% | Hyperphosphatemia, stomatitis, fatigue, alopecia.[13][14] |
| Futibatinib (FOENIX-CCA2, Phase 2) | FGFR2-fusion/rearrangement Cholangiocarcinoma | Previously treated | 42% | 82.5% | Hyperphosphatemia, increased AST/ALT, stomatitis.[15][16][17][18] |
ORR: Objective Response Rate; DCR: Disease Control Rate; mUC: metastatic Urothelial Carcinoma; DLT: Dose-Limiting Toxicity; TRAE: Treatment-Related Adverse Event; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data is from respective clinical trials and may not be directly comparable due to differences in study design and patient populations.
Experimental Protocols
The evaluation of FGFR inhibitors involves a series of preclinical and clinical studies to determine their efficacy and safety. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific FGFR kinase by 50%.
Methodology:
-
Reagents: Recombinant human FGFR kinase domains (FGFR1, FGFR2, FGFR3, FGFR4), a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., this compound).
-
Procedure: A fluorescence-based assay, such as LanthaScreen™ or ADP-Glo™, is commonly used.[19][20][21]
-
A serial dilution of the inhibitor is prepared in DMSO.
-
The inhibitor dilutions are added to the wells of a microplate.
-
A solution containing the recombinant FGFR kinase and the substrate in a kinase assay buffer is added to the wells.
-
The kinase reaction is initiated by adding ATP. The final ATP concentration is typically close to its Michaelis constant (Km) value for the specific kinase.
-
The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
The reaction is stopped, and the signal (e.g., fluorescence or luminescence), which correlates with kinase activity, is measured using a plate reader.
-
-
Data Analysis: The data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[22]
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.
Methodology:
-
Cell Lines: Ba/F3 cell lines engineered to express specific FGFR fusions or mutations are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the inhibitor or vehicle control (DMSO).
-
After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorescence-based assay (e.g., MTS, CellTiter-Glo®).
-
-
Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell viability relative to the vehicle control is calculated. The IC50 value for cell proliferation is determined by plotting the percent viability against the inhibitor concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells with FGFR alterations or patient-derived xenografts (PDXs) are implanted subcutaneously into the mice.[23][24]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treatment group to the control group (e.g., tumor growth inhibition, TGI).
Visualizing the Science
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.
Caption: FGFR signaling pathway and points of inhibition.
References
- 1. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. urotoday.com [urotoday.com]
- 9. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 10. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 11. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 13. ascopubs.org [ascopubs.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Futibatinib Efficacious for FGFR2 Fusion/Rearrangement Positive Intrahepatic Cholangiocarcinoma - Mass General Advances in Motion [advances.massgeneral.org]
- 18. DSpace [christie.openrepository.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to TYRA-300 and Alternative FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for TYRA-300, a selective FGFR3 inhibitor, and other alternative FGFR inhibitors. The data presented is compiled from publicly available preclinical studies to facilitate an objective comparison of their performance and support further research and development in this therapeutic area.
Mechanism of Action: Targeting the FGFR3 Signaling Pathway
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and apoptosis.[1] Gain-of-function mutations in the FGFR3 gene lead to its overactivation, driving the pathogenesis of various conditions, including achondroplasia, the most common form of dwarfism, and several types of cancer, such as urothelial carcinoma.[2][3] FGFR inhibitors are designed to block the downstream signaling cascades initiated by the activated receptor, thereby mitigating its pathological effects.
The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and STAT pathways, which in turn regulate gene expression related to cell proliferation and differentiation.[1][4] In achondroplasia, overactive FGFR3 signaling in chondrocytes prematurely halts bone growth.[5] In cancer, it can lead to uncontrolled cell proliferation.[2]
This compound is a potent and selective oral inhibitor of FGFR3, designed to spare other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[3][6][7] Alternative FGFR inhibitors range from pan-FGFR inhibitors, which target multiple FGFR isoforms (e.g., erdafitinib, infigratinib (B612010), futibatinib, rogaratinib), to other selective inhibitors.[8][9][10][11]
Below is a diagram illustrating the FGFR3 signaling pathway and the points of intervention for FGFR inhibitors.
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the available preclinical data for this compound and alternative FGFR inhibitors. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro FGFR Isoform Selectivity (IC50, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Data Source |
| This compound | 113 | 34.9 | 1.8 | 98.4 | [12][13] |
| Erdafitinib | 5.5 | 1.8 | 1.3 | 17.7 | [13] |
| Futibatinib | 3.9 | 1.0 | 0.8 | 6.1 | [13][14] |
| Pemigatinib | 12.3 | 4.3 | 5.2 | 142 | [13] |
| Infigratinib | 15.3 | 5.8 | 6.9 | 459 | [13] |
Table 2: Preclinical Efficacy in Achondroplasia Mouse Models (Fgfr3Y367C/+)
| Compound | Dose | Treatment Duration | Key Bone Growth Findings | Data Source |
| This compound | 1.2 mg/kg/day | 15 days | +17.6% body length, +24.4% femur length, +38.3% tibia length | |
| Infigratinib | 0.5 mg/kg/day | 15 days | +10-17% lower limb length, +7-14% upper limb length, +12% foramen magnum (B12768669) size | [15][16][17] |
Table 3: Preclinical Efficacy in Urothelial Carcinoma Xenograft Models
| Compound | Cancer Model | Key Findings | Data Source |
| This compound | FGFR3 S249C xenograft | Dose-dependent tumor growth inhibition with regression at highest doses. | [6][18][19] |
| Rogaratinib | FGFR1-expressing JMSU1 xenograft | Tumor regression. | [20][21] |
| Rogaratinib | FGFR3-driven RT112 model | Strong tumor growth inhibition. | [20][21] |
| Futibatinib | AN3 CA (FGFR2 mutant) xenograft | Significant antitumor efficacy. | [14] |
| Futibatinib | SNU-16 (FGFR2 amplified) xenograft | Significant antitumor efficacy. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against different FGFR isoforms.
-
General Protocol: Recombinant human FGFR kinase domains are incubated with the test compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like ELISA or radiometric assays. The IC50 value is then calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Cell-Based Assays: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express different human FGFR isoforms. In the presence of FGF, these cells can proliferate independently of IL-3. The cells are treated with varying concentrations of the inhibitor, and cell viability is measured after a set period (e.g., 48-72 hours) using assays like MTT or CellTiter-Glo. The IC50 is the concentration that inhibits cell proliferation by 50%.
Achondroplasia Mouse Model Studies
-
Animal Model: Fgfr3Y367C/+ knock-in mice, which carry a mutation analogous to the one found in human achondroplasia and exhibit a similar phenotype of disproportionate short stature.[15]
-
Treatment: The FGFR inhibitors (e.g., this compound, infigratinib) or a vehicle control are administered to the mice, typically starting at a young age (e.g., postnatal day 3) for a specified duration (e.g., 15-21 days).[17] Administration is often daily via oral gavage or subcutaneous injection.
-
Efficacy Assessment: At the end of the treatment period, various skeletal parameters are measured, including naso-anal length, femur and tibia length, and the dimensions of the foramen magnum. These measurements are often performed using micro-computed tomography (µCT) or calipers. Histological analysis of the growth plates of long bones is also commonly performed to assess chondrocyte proliferation and differentiation.
Urothelial Carcinoma Xenograft Studies
-
Cell Lines: Human urothelial carcinoma cell lines with known FGFR3 alterations (e.g., RT112 with an FGFR3 fusion, JMSU1 with FGFR1 expression) are used.[21][22]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with the cancer cells.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups and receive the FGFR inhibitor or a vehicle control, typically administered orally on a daily schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess the inhibition of downstream signaling pathways (e.g., phosphorylation of ERK).[23]
Below is a diagram outlining a typical experimental workflow for in vivo xenograft studies.
References
- 1. Cell responses to FGFR3 signalling: growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating Achondroplasia: Reducing FGFR3 influence in achondroplasia, part 3 [treatingachondroplasia.com]
- 3. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGFR3 targeting strategies for achondroplasia | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Achondroplasia: Development, Pathogenesis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. filecache.investorroom.com [filecache.investorroom.com]
- 13. filecache.investorroom.com [filecache.investorroom.com]
- 14. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bridgebio.com [bridgebio.com]
- 16. bridgebio.com [bridgebio.com]
- 17. Low-dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dabogratinib (this compound), an FGFR3 Isoform-Selective Inhibitor: Preclinical and Initial Clinical Evidence of Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dabogratinib (this compound), an FGFR3 isoform-selective inhibitor: preclinical and initial clinical evidence of anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
TYRA-300: A Comparative Analysis of a Selective FGFR3 Inhibitor in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of TYRA-300, a novel selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), with other FGFR inhibitors across various cell lines. The data presented herein is collated from publicly available preclinical studies and is intended to provide an objective overview for research and drug development professionals.
Introduction to this compound
This compound is an investigational, orally bioavailable, small-molecule inhibitor designed for high selectivity towards FGFR3.[1] Activating mutations, fusions, and amplifications of the FGFR3 gene are known oncogenic drivers in a variety of cancers, most notably urothelial carcinoma.[1] While several pan-FGFR inhibitors, which target multiple FGFR family members (FGFR1, 2, 3, and 4), are clinically approved, their use can be limited by off-target toxicities. This compound was developed to specifically target FGFR3, potentially offering a more favorable safety profile while maintaining potent anti-tumor activity. Furthermore, it is designed to be effective against acquired resistance mechanisms, such as gatekeeper mutations in the FGFR3 kinase domain.[2]
Comparative Efficacy of this compound in Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other FGFR inhibitors in various cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Potency of this compound and Comparator FGFR Inhibitors in Ba/F3 Cell Lines
The Ba/F3 cell line is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. When transfected with oncogenic kinases like FGFRs, they become IL-3 independent, providing a clean system to assess the specific activity of kinase inhibitors.
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | Ba/F3-FGFR3 | 11[3] |
| Erdafitinib | Ba/F3-FGFR3 | 3.0 |
| Pemigatinib | Ba/F3-FGFR3 | 1.0[4] |
| Futibatinib | Ba/F3-FGFR3 | 1.6[5] |
Table 2: In Vitro Potency of this compound and Comparator FGFR Inhibitors in Human Bladder Cancer Cell Lines
| Inhibitor | Cell Line | FGFR3 Alteration | IC50 (nM) |
| This compound | RT112/84 | FGFR3-TACC3 fusion | 4.4[6] |
| RT112/84 (V555M) | FGFR3-TACC3 fusion, V555M gatekeeper mutation | 11.0[6] | |
| Erdafitinib | RT112 | FGFR3-TACC3 fusion | ~10[7] |
| SW780 | FGFR3-BAIAP2L1 fusion | Not specified, but showed ~40% proliferation inhibition[8] | |
| Pemigatinib | RT-112 | FGFR3-TACC3 fusion | Not specified, but treatment with 100 nM showed an effect |
| Futibatinib | SW780 | FGFR3-BAIAP2L1 fusion | 4,800[9] |
| Infigratinib | RT112 | FGFR3-TACC3 fusion | ~10-50 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams illustrate the FGFR3 signaling pathway and a typical in vitro experimental workflow.
References
- 1. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound retains potency in presence of gatekeeper resistance mutation | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: TYRA-300 and Pemigatinib in FGFR-Driven Malignancies
A detailed analysis for researchers, scientists, and drug development professionals in oncology.
The landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) alterations is continually evolving. Among the key players are pemigatinib (B609903), a pan-FGFR inhibitor, and TYRA-300, a next-generation, selective FGFR3 inhibitor. This guide provides a comprehensive head-to-head comparison of these two agents, summarizing their mechanisms of action, preclinical data, clinical trial results, and resistance profiles to inform ongoing research and drug development efforts.
Mechanism of Action and Target Selectivity
Both this compound and pemigatinib are orally bioavailable ATP-competitive tyrosine kinase inhibitors that target the FGFR signaling pathway. However, they exhibit distinct selectivity profiles for the different FGFR isoforms.
Pemigatinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of these receptors, which prevents their phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell growth and survival.[3] This broad activity against multiple FGFR isoforms makes it a "pan-FGFR" inhibitor. While effective against tumors driven by various FGFR alterations, this broader inhibition can also lead to off-target toxicities.
This compound , in contrast, is a highly selective inhibitor of FGFR3, designed to spare other FGFR isoforms, particularly FGFR1 and FGFR2.[4][5] This selectivity is intended to minimize the off-target toxicities associated with pan-FGFR inhibition, such as hyperphosphatemia, which is primarily driven by FGFR1 inhibition.[6] A key feature of this compound is its ability to maintain potency against FGFR3 gatekeeper mutations, a common mechanism of acquired resistance to other FGFR inhibitors.[7][8]
Preclinical Data
Preclinical studies have highlighted the differing selectivity and potency of this compound and pemigatinib.
| Parameter | This compound | Pemigatinib |
| Target Isoforms | Selective FGFR3 inhibitor[4][5] | Potent inhibitor of FGFR1, FGFR2, and FGFR3[1][2] |
| Potency (IC50) | FGFR3: 1.8 nM[7] | FGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.0 nM[1] |
| Selectivity | High selectivity for FGFR3 over FGFR1 (63-fold) and FGFR2 (19-fold)[7] | Broad activity against FGFR1, 2, and 3 with weaker activity against FGFR4 (IC50 30 nM)[1] |
| Activity against Gatekeeper Mutations | Maintains potency against V555L/M mutations[7] | Activity is significantly reduced by gatekeeper mutations[9] |
Clinical Development and Efficacy
The clinical development of this compound and pemigatinib has focused on different patient populations, reflecting their distinct target profiles.
This compound: SURF301 Trial
This compound is being evaluated in the Phase 1/2 SURF301 clinical trial for patients with advanced solid tumors harboring activating FGFR3 alterations, with a focus on metastatic urothelial carcinoma.[3]
Experimental Protocol: SURF301 (NCT05544552) [3][10]
-
Study Design: A multi-center, open-label, Phase 1/2 study.
-
Phase 1 (Dose Escalation and Expansion): To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound to determine the recommended Phase 2 dose.
-
Phase 2 (Tumor Expansion Cohorts): To further assess the anti-tumor activity and safety in specific cohorts of patients with FGFR3-altered tumors.
-
Patient Population: Adults with locally advanced or metastatic solid tumors with activating FGFR3 gene alterations who have progressed on prior therapies.
-
Intervention: Oral this compound administered once daily in 28-day cycles.
-
Primary Outcome Measures: Incidence of dose-limiting toxicities (Phase 1) and overall response rate (ORR) (Phase 2).
-
Secondary Outcome Measures: Duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
Clinical Efficacy in Metastatic Urothelial Carcinoma (FGFR3-mutated/fusion)
| Efficacy Endpoint | This compound (SURF301) |
| Overall Response Rate (ORR) | 54.5% (at doses ≥90 mg/day) |
| Disease Control Rate (DCR) | 100% (at doses ≥90 mg/day) |
Pemigatinib: FIGHT-202 Trial
Pemigatinib has received regulatory approval based on the results of the FIGHT-202 trial for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[11] It is also approved for myeloid/lymphoid neoplasms with FGFR1 rearrangement.[12]
Experimental Protocol: FIGHT-202 (NCT02924376) [13][14]
-
Study Design: A multi-center, open-label, single-arm, Phase 2 study.
-
Patient Population: Adults with locally advanced or metastatic cholangiocarcinoma who had progressed on at least one prior systemic therapy. Patients were enrolled into three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).
-
Intervention: Oral pemigatinib 13.5 mg once daily for 14 days, followed by 7 days off, in 21-day cycles.
-
Primary Outcome Measure: ORR in Cohort A, as assessed by an independent review committee.
-
Secondary Outcome Measures: DOR, DCR, PFS, and OS.
Clinical Efficacy in Cholangiocarcinoma (FGFR2 fusion/rearrangement)
| Efficacy Endpoint | Pemigatinib (FIGHT-202, Cohort A)[14] |
| Overall Response Rate (ORR) | 37.0% |
| Complete Response (CR) | 2.8% |
| Partial Response (PR) | 32.7% |
| Median Duration of Response (DOR) | 9.1 months |
| Median Progression-Free Survival (PFS) | 7.0 months |
| Median Overall Survival (OS) | 17.5 months |
Safety and Tolerability
The differing selectivity profiles of this compound and pemigatinib are expected to translate into distinct safety profiles.
This compound: As a selective FGFR3 inhibitor, this compound is designed to have a more favorable safety profile with a lower incidence of off-target toxicities commonly associated with pan-FGFR inhibitors.[4] Early clinical data from the SURF301 trial suggest that this compound is generally well-tolerated, with a lower rate of significant adverse events compared to pan-FGFR inhibitors.[15]
Pemigatinib: The most common treatment-emergent adverse events (TEAEs) observed with pemigatinib in the FIGHT-202 trial were hyperphosphatemia (58.5%), alopecia (49.7%), and diarrhea (47.6%).[14] Hyperphosphatemia is a known on-target effect of FGFR1 inhibition.[6] While manageable, these side effects can sometimes lead to dose interruptions or reductions.
Mechanisms of Resistance
Acquired resistance is a challenge for all targeted therapies, including FGFR inhibitors.
This compound: A key design feature of this compound is its activity against the FGFR3 gatekeeper mutation (V555M/L), a known mechanism of acquired resistance to other FGFR inhibitors.[7][8] This suggests that this compound may offer a therapeutic option for patients who have developed resistance to first-generation pan-FGFR inhibitors.
Pemigatinib: Acquired resistance to pemigatinib in patients with FGFR2-driven malignancies frequently involves the emergence of secondary mutations in the FGFR2 kinase domain.[15][16] The most common of these are mutations at the molecular brake (N550) and gatekeeper (V565) residues.[16] Off-target resistance mechanisms involving the activation of bypass signaling pathways, such as PI3K/mTOR and MAPK, have also been observed.[15]
Signaling Pathways and Experimental Workflows
Caption: Simplified FGFR signaling pathway and points of inhibition by this compound and pemigatinib.
Caption: High-level workflow for the SURF301 and FIGHT-202 clinical trials.
Conclusion
This compound and pemigatinib represent two distinct strategies for targeting FGFR-driven cancers. Pemigatinib, as a pan-FGFR inhibitor, has demonstrated efficacy across a range of tumors with FGFR1, FGFR2, and FGFR3 alterations and has gained regulatory approval in specific indications. Its broad activity, however, is associated with a wider range of on-target toxicities.
This compound, with its selective inhibition of FGFR3 and activity against resistance mutations, holds promise for a more targeted and potentially better-tolerated treatment option for patients with FGFR3-driven malignancies, particularly urothelial carcinoma. The ongoing clinical development of this compound will be crucial in defining its role in the therapeutic armamentarium against FGFR-driven cancers. For researchers and drug developers, the comparison of these two agents underscores the importance of target selectivity and the proactive design of inhibitors that can overcome anticipated resistance mechanisms.
References
- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. This compound retains potency in presence of gatekeeper resistance mutation | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. esmo.org [esmo.org]
- 10. Safety and Preliminary Anti-Tumor Activity of this compound in Advanced Urothelial Carcinoma and Other Solid Tumors With FGFR3 Gene Alterations (SURF301) - Rare Cancers Australia [rarecancers.org.au]
- 11. benchchem.com [benchchem.com]
- 12. Tyra Biosciences Reports Preclinical Results for this compound in Hypochondroplasia [synapse.patsnap.com]
- 13. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 14. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TYRA-300 and Other Investigational Therapies for Achondroplasia
For Researchers, Scientists, and Drug Development Professionals
Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation, resulting in disproportionately short stature and a range of medical complications. The growing understanding of the molecular basis of achondroplasia has spurred the development of several targeted therapies. This guide provides a comparative analysis of the clinical trial results for TYRA-300, an investigational selective FGFR3 inhibitor, and other emerging treatments for achondroplasia, including Vosoritide, Infigratinib, and TransCon CNP.
Mechanism of Action: A Tale of Two Pathways
The current therapeutic strategies for achondroplasia primarily target two key pathways involved in bone growth: the FGFR3 signaling cascade and the C-type natriuretic peptide (CNP) pathway.
This compound and Infigratinib are oral small molecule inhibitors that directly target the overactive FGFR3 receptor. By binding to the tyrosine kinase domain of FGFR3, these drugs aim to block the downstream signaling cascade that leads to impaired endochondral ossification. This compound is designed as a selective FGFR3 inhibitor to minimize off-target effects on other FGFR isoforms, which could potentially offer a better safety profile compared to pan-FGFR inhibitors.[1][2] Infigratinib is a selective inhibitor of FGFR1-3.[3]
Vosoritide and TransCon CNP , on the other hand, work by stimulating the CNP pathway, which acts as a natural antagonist to the FGFR3 pathway.[4] Vosoritide is a CNP analog, while TransCon CNP is a long-acting prodrug of CNP.[5][6] By activating the natriuretic peptide receptor B (NPR-B), these drugs initiate a signaling cascade that ultimately inhibits the downstream effects of the overactive FGFR3 signaling, thereby promoting chondrocyte proliferation and bone growth.
Clinical Trial Performance: A Head-to-Head Comparison
While direct comparative trials are lacking, data from individual clinical studies provide valuable insights into the potential efficacy and safety of these investigational drugs. It is important to note that clinical data for this compound in achondroplasia is not yet available as the Phase 2 BEACH301 trial has recently commenced.[7] The data presented for this compound is from the SURF301 trial in patients with FGFR3-altered metastatic urothelial cancer, which provides initial proof-of-concept for its FGFR3 inhibition.
Quantitative Data Summary
| Drug | Trial Name | Phase | Key Efficacy Endpoint | Results | Safety and Tolerability |
| This compound | SURF301 (in mUC) | 1/2 | Partial Response (PR) Rate | 54.5% PR rate and 100% disease control rate at doses ≥90 mg/day in patients with FGFR3-altered mUC.[8][9][10] | Generally well-tolerated. Serious treatment-related adverse events in 10% of patients across all dose ranges.[8][10] |
| BEACH301 (in Achondroplasia) | 2 | Change in Annualized Growth Velocity (AGV) | Data not yet available. | Data not yet available. | |
| Vosoritide | Phase 3 | 3 | Change in AGV from baseline | ~1.57 cm/year increase compared to placebo after 52 weeks.[4] | Generally well-tolerated with a mild side effect profile.[4][11] |
| Infigratinib | PROPEL 2 | 2 | Change in AGV | +2.51 cm/year at 12 months; +2.50 cm/year at 18 months.[12] | Continuous and well-tolerated safety profile.[12] |
| TransCon CNP | ApproaCH | Pivotal | Change in AGV from baseline | 1.49 cm/year greater than placebo at Week 52.[6] | Generally well-tolerated, with a safety profile comparable to placebo.[6][13] |
| COACH (with hGH) | - | Mean AGV | 9.14 cm/year in treatment-naïve children over 26 weeks.[5] | Consistent with monotherapy profiles.[5] |
Experimental Protocols
This compound: SURF301 and BEACH301 Trials
-
SURF301 Protocol: A Phase 1/2, multicenter, open-label study in adult patients with advanced solid tumors harboring FGFR3 alterations.[14][15] The trial consists of a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to evaluate preliminary anti-tumor activity.[14] Patients receive oral this compound daily in 28-day cycles.[4] Key assessments include safety, tolerability, pharmacokinetics, and tumor response based on RECIST v1.1 criteria.[11]
-
BEACH301 Protocol: A Phase 2, multicenter, open-label, dose-escalation and dose-expansion study in children aged 3 to 10 with achondroplasia and open growth plates.[13][16] The study will enroll both treatment-naïve and previously treated children.[6][17] Participants will receive oral this compound (dabogratinib) once daily, with doses adjusted based on weight.[8][17] The primary objectives are to evaluate the safety, tolerability, and to identify a potentially effective dose of this compound.[6][13] Key efficacy endpoints include change from baseline in annualized growth velocity.[17]
Vosoritide: Phase 3 Trial
The pivotal Phase 3 trial was a randomized, double-blind, placebo-controlled, multicenter study in children with achondroplasia aged 5 to 18 years.[12][18] Participants were required to have participated in a six-month baseline growth study to establish their baseline growth velocity.[12][19] Patients were randomized to receive either daily subcutaneous injections of vosoritide (15.0 μg/kg) or placebo for 52 weeks.[12] The primary endpoint was the change from baseline in mean annualized growth velocity at 52 weeks compared to placebo.[12]
Infigratinib: PROPEL 2 Trial
PROPEL 2 is a Phase 2, open-label, dose-escalation and dose-expansion study in children aged 3 to 11 years with achondroplasia who had completed at least six months in the PROPEL observational study.[3][20] The study aims to evaluate the safety, tolerability, and efficacy of oral infigratinib.[20] The trial includes a dose-escalation phase with multiple cohorts to identify the optimal dose, followed by a dose-expansion phase.[3][5] Primary endpoints include the incidence of treatment-emergent adverse events and the change from baseline in annualized height velocity.[20]
TransCon CNP: ApproaCH Trial
The ApproaCH trial is a Phase 2b, multicenter, double-blind, randomized, placebo-controlled study evaluating the efficacy and safety of once-weekly subcutaneous doses of TransCon CNP in children with achondroplasia aged 2 to 11 years. The study includes a 52-week treatment period followed by an open-label extension. The primary endpoint is the annualized growth velocity at 52 weeks compared to placebo.
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Signaling pathways in achondroplasia and points of therapeutic intervention.
Clinical Trial Workflow: A Generalized Overview
Caption: Generalized workflow of clinical trials for achondroplasia treatments.
Conclusion
The landscape of therapeutic options for achondroplasia is rapidly evolving, with several promising drugs in late-stage clinical development. While Vosoritide has demonstrated efficacy and is approved in several regions, oral therapies like this compound and Infigratinib offer the potential for improved convenience. TransCon CNP provides a less frequent injection schedule. The selective nature of this compound may offer a favorable safety profile, a critical consideration for a pediatric population requiring long-term treatment. The results from the ongoing and upcoming clinical trials, particularly the BEACH301 study for this compound, will be crucial in determining the comparative efficacy and safety of these novel therapies and shaping the future of achondroplasia management.
References
- 1. qedtx.com [qedtx.com]
- 2. SURF301 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 3. THU165 PROPEL, PROPEL 2 And PROPEL OLE Studies Of Infigratinib In Children With Achondroplasia: Design And Status Of 3 Ongoing Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyra Biosciences Receives IND Clearance From FDA To Proceed With Phase 2 Study Of this compound In Pediatric Achondroplasia (BEACH301) [drugdiscoveryonline.com]
- 5. Ascendis Announces Extension of FDA Review Period for [globenewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Vosoritide approved for treatment of linear growth in pediatric patients with achondroplasia: A therapeutics bulletin of the American College of Medical Genetics and Genomics (ACMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Preliminary Anti-Tumor Activity of this compound in Advanced Urothelial Carcinoma and Other Solid Tumors With FGFR3 Gene Alterations (SURF301) - Rare Cancers Australia [rarecancers.org.au]
- 10. Once-daily, subcutaneous vosoritide therapy in children with achondroplasia: a randomised, double-blind, phase 3, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study of this compound in Children With Achondroplasia: BEACH301 | Clinical Research Trial Listing [centerwatch.com]
- 12. ascopubs.org [ascopubs.org]
- 13. A Multicenter, Open-label Phase 1/2 Study of this compound in Advanced Urothelial Carcinoma and Other Solid Tumors with Activating FGFR3 Gene Alterations (SURF-301) | Dana-Farber Cancer Institute [dana-farber.org]
- 14. achondroplasiatrial.bio [achondroplasiatrial.bio]
- 15. Tyra Biosciences Announces First Child Dosed in BEACH301, its Phase 2 Study for Dabogratinib (this compound) in Pediatric Achondroplasia [prnewswire.com]
- 16. BioMarin Announces Positive Final Results from Placebo-Controlled Phase 3 Data in Children with Achondroplasia Treated with Vosoritide - BioMarin Corporate [biomarin.com]
- 17. BioMarin Announces The Lancet Publishes Detailed Vosoritide Phase 3 Data Demonstrating Statistically Significant Increase in Annualized Growth Velocity (AGV) Over 52 Weeks in Children with Achondroplasia [prnewswire.com]
- 18. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. hra.nhs.uk [hra.nhs.uk]
Safety Operating Guide
Personal protective equipment for handling TYRA-300
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TYRA-300, an investigational and selective oral inhibitor of the fibroblast growth factor receptor 3 (FGFR3) tyrosine kinase. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Immediate Safety Information
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to handle this compound with the appropriate precautions for a potent, biologically active small molecule.[1] The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving recommended, especially when handling the pure compound or concentrated solutions. | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | Avoids inhalation of the compound. |
Emergency First Aid Procedures[1]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Operational Handling and Storage
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the work area, such as a chemical fume hood or a designated bench space with adequate ventilation, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing : When weighing the powdered form of this compound, perform this task in a chemical fume hood or a balance enclosure to minimize the risk of inhalation and contamination of the surrounding area. Use appropriate tools, such as anti-static spatulas and weigh paper.
-
Reconstitution : For creating stock solutions, slowly add the recommended solvent (e.g., DMSO) to the vial containing the powdered this compound.[2] Cap the vial and vortex gently until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
Use in Experiments : When adding this compound to cell cultures or other experimental systems, use calibrated micropipettes with filtered tips to ensure accuracy and prevent cross-contamination.
-
Post-Handling : After use, securely cap all containers of this compound. Decontaminate the work surface with a suitable cleaning agent, such as 70% ethanol, and dispose of all cleaning materials as hazardous waste.[3]
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[3]
Waste Segregation and Disposal Workflow
Waste Disposal Workflow for this compound
This compound Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of FGFR3. Activating mutations in FGFR3 can lead to its constitutive activation, promoting downstream signaling pathways that drive cell proliferation and survival in certain cancers, and disrupt normal bone development in conditions like achondroplasia.[4][5][6] this compound blocks this aberrant signaling.
FGFR3 Signaling Pathway and Inhibition by this compound
Inhibition of FGFR3 Signaling by this compound
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and clinical investigation of this compound.
In Vitro Activity
| Parameter | Value | Cell Line |
| IC50 | 11 nM | Ba/F3 cells |
Clinical Trial Information (SURF301, Phase 1/2)[7][8]
| Parameter | Details |
| Study Population | Patients with advanced solid tumors with activating FGFR3 mutations/fusions. |
| Dose Levels (Phase 1) | 10 mg to 120 mg once daily. |
| Observed Efficacy (at ≥90 mg) | 54.5% partial response rate in patients with FGFR3-altered metastatic urothelial carcinoma. |
| Disease Control Rate (at ≥90 mg) | 100% in patients with FGFR3-altered metastatic urothelial carcinoma. |
This document is intended for informational purposes for research professionals and does not constitute medical advice. Always refer to your institution's specific safety guidelines and the most current Safety Data Sheet.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. JCI Insight - this compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound: First oral selective FGFR3 inhibitor for the treatment of urothelial cancers and achondroplasia - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
